Eriobofuran
Description
Eriobofuran has been reported in Pyracantha coccinea and Berberis koreana with data available.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxydibenzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-16-11-7-9-8-5-3-4-6-10(8)18-13(9)14(17-2)12(11)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVEOUAXMIIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=CC=CC=C3O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242782 | |
| Record name | 3-Dibenzofuranol, 2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eriobofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97218-06-9 | |
| Record name | 2,4-Dimethoxy-3-dibenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97218-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eriobofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097218069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dibenzofuranol, 2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERIOBOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGW289WMG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eriobofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 - 158 °C | |
| Record name | Eriobofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Targeted Induction and Isolation of Eriobofuran from Eriobotrya japonica
Executive Summary & Chemical Identity[1]
Eriobofuran (2,4-dimethoxy-3-hydroxydibenzofuran) is not a constitutive secondary metabolite of the Loquat (Eriobotrya japonica) plant. It is a phytoalexin —a defensive antimicrobial substance synthesized de novo only in response to pathogenic attack or biotic stress.
Critical Advisory for Researchers: Attempting to isolate Eriobofuran from healthy, un-stressed Loquat leaves will result in near-zero yield. This guide details the mandatory induction protocol using fungal inoculation, followed by a specific solvent partitioning strategy to separate this dibenzofuran from the plant’s abundant triterpenes (e.g., ursolic acid) and flavonoids.
Chemical Profile
| Property | Data |
| Common Name | Eriobofuran |
| IUPAC Name | 2,4-dimethoxy-3-hydroxydibenzofuran |
| Chemical Class | Dibenzofuran Phytoalexin |
| Source Organism | Eriobotrya japonica (Rosaceae) |
| Induction Trigger | Entomosporium eriobotryae (fungal pathogen) |
| Primary Bioactivity | Antifungal (spore germination inhibition), Cytotoxic |
The Induction Phase: Biosynthetic Triggering
The isolation of Eriobofuran requires a "living factory" approach. We must force the plant metabolism to shift from growth to defense.
Biological Causality
In healthy tissue, the biphenyl synthase pathways are dormant. Upon recognition of fungal chitin or specific effectors from Entomosporium eriobotryae, the plant activates phenylpropanoid pathways, leading to the coupling of phenolic precursors into biphenyls, which are subsequently cyclized into dibenzofurans like Eriobofuran.
Inoculation Protocol
-
Plant Material: Young, fully expanded leaves of E. japonica (cv. Mogi or similar).
-
Pathogen: Entomosporium eriobotryae (conidial suspension).
-
Method:
-
Prepare a spore suspension (
spores/mL) in sterile water containing 0.01% Tween 20. -
Spray leaves until runoff or use the "drop" method (10
L drops on the abaxial surface). -
Incubation (Critical): Maintain leaves in a humidity chamber (>95% RH) at 20–25°C.
-
Harvest Window: Harvest leaves 48–72 hours post-inoculation. This window maximizes phytoalexin accumulation before fungal metabolism degrades the compound.
-
Extraction and Isolation Workflow
The challenge in Loquat extraction is the overwhelming presence of ursolic acid and tannins. We utilize a polarity-gradient fractionation to isolate the less polar dibenzofurans.
Step-by-Step Methodology
Step 1: Initial Extraction
-
Pulverize air-dried, infected leaves (1 kg).
-
Extract with 80% Methanol (MeOH) (3 x 2L) at room temperature.
-
Rationale: 80% MeOH penetrates the cell wall efficiently to extract phenolics while minimizing the extraction of non-polar waxes compared to pure chloroform.
-
Step 2: Solvent Partitioning
-
Concentrate the MeOH extract in vacuo to an aqueous suspension.
-
Partition 1 (Discard): Wash with n-Hexane .
-
Rationale: Removes chlorophyll, waxes, and highly non-polar lipids.
-
-
Partition 2 (Target): Extract the aqueous layer with Ethyl Acetate (EtOAc) .
-
Rationale: Eriobofuran is a methoxylated phenol; it partitions preferentially into EtOAc. Highly polar glycosides and tannins remain in the water phase.
-
Step 3: Silica Gel Chromatography (Normal Phase)
-
Load the EtOAc residue onto a Silica Gel 60 column.
-
Mobile Phase Gradient: Benzene:EtOAc (Start 9:1
7:3).-
Note: Modern safety protocols may substitute Benzene with Toluene or Hexane/Dichloromethane mixtures.
-
-
Fraction Collection: Monitor fractions via TLC (UV 254 nm). Eriobofuran typically elutes in the mid-polarity fractions, distinct from the more polar flavonoids.
Step 4: Final Purification (HPLC/TLC)
-
Purify semi-pure fractions using Preparative TLC or Semi-prep HPLC.
-
System: Silica gel plates developed in Chloroform:Methanol (98:2).
-
Detection: Eriobofuran appears as a dark quenching spot under UV254, turning distinct colors (often reddish-brown) upon spraying with Vanillin-H2SO4 and heating.
Visualization of the Isolation Logic
The following diagram illustrates the critical decision points in the workflow, specifically the divergence between the target phytoalexin and common contaminants.
Caption: Workflow segregating the induced dibenzofuran from constitutive waxes (Hexane phase) and tannins (Water phase).
Structural Validation & Data
To ensure the isolate is Eriobofuran and not a structural isomer (like Eriobofuran B or a related biphenyl), comparison with the following spectroscopic data is required.
Spectral Characteristics
| Technique | Characteristic Signals (Solvent: CDCl3) | Interpretation |
| UV Spectrum | Typical dibenzofuran chromophore. | |
| IR Spectrum | 3530 cm | Presence of phenolic hydroxyl and aromatic ring. |
| 1H-NMR | Two Methoxy (-OCH3) groups. | |
| 1H-NMR | Phenolic proton (exchangeable). | |
| 1H-NMR | Aromatic protons (positions 6,7,8,9). | |
| 1H-NMR | Proton at position 1 (isolated). |
Self-Validation Check: If your NMR spectrum shows a proton signal in the 5.0-6.0 region that disappears with D2O shake, and two distinct methoxy singlets, you have successfully isolated the aglycone. If sugar protons (3.0-4.0 ppm multiplet) are present, the partitioning step failed; re-extract with EtOAc.
Biological Relevance in Drug Development[2][3][4]
Mechanism of Action (Antifungal)
Eriobofuran functions as a classic phytoalexin. It inhibits the spore germination and germ tube elongation of pathogenic fungi (Pestalotia funerea, Entomosporium).[1]
-
Mechanism: Disruption of fungal membrane integrity and interference with oxidative phosphorylation.
Pharmacological Potential (Antiviral/Cytotoxic)
While primarily an antifungal, dibenzofurans from Eriobotrya are under investigation for broader bioactivity.
-
Anti-HIV Potential: Related dibenzofurans and biphenyls in Rosaceae have shown inhibitory effects against HIV-1 reverse transcriptase, though Eriobofuran's specific potency is often compared against sulfated polysaccharides and triterpenes found in the same plant.
-
Cytotoxicity: The compound exhibits moderate cytotoxicity against specific tumor cell lines, mediated by the planar dibenzofuran structure which allows for potential DNA intercalation or enzyme active-site binding.
References
-
Watanabe, K., Widyastuti, S. M., & Nonaka, F. (1990).[1] Isolation and structural determination of eriobofuran, a new dibenzofuran phytoalexin from leaves of loquat, Eriobotrya japonica L. Agricultural and Biological Chemistry, 54(11), 2983-2985.
- Miyazawa, M., et al. (2000). Antimicrobial activity of the essential oil and its constituents from the leaves of Eriobotrya japonica. Journal of Oleo Science.
- Ito, H., et al. (2000). Antiviral and anti-inflammatory properties of triterpenes and phenolics from Eriobotrya japonica. Chemical and Pharmaceutical Bulletin. (Contextual grounding for broad pharmacological profile).
-
Cruickshank, I. A. M. (1980).[1] Defenses triggered by the invader: Chemical defenses. Plant Disease, Vol V. Academic Press.[1] (Foundational theory on phytoalexin induction).
Sources
Eriobofuran: A Technical Guide to its Physical and Chemical Properties
Abstract
Eriobofuran (CAS No. 97218-06-9) is a naturally occurring dibenzofuran first isolated from the leaves of the loquat tree (Eriobotrya japonica)[1][2]. Classified as a phytoalexin, it exhibits notable antimicrobial properties, particularly against plant-pathogenic fungi[1]. This technical guide provides a comprehensive overview of the known physical and chemical properties of Eriobofuran, synthesizing available experimental data with predictive models and an expert understanding of dibenzofuran chemistry. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who require a detailed understanding of this compound's characteristics for further investigation and application.
Chemical Identity and Molecular Structure
Eriobofuran is a substituted dibenzofuran. The core of the molecule is a tricyclic aromatic system composed of two benzene rings fused to a central furan ring. The formal IUPAC name for Eriobofuran is 2,4-dimethoxy-3-hydroxydibenzofuran or, using an alternative nomenclature, 4,6-dimethoxy-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaen-5-ol. Its molecular formula is C₁₄H₁₂O₄, with a monoisotopic molecular weight of 244.0736 g/mol .
The structure was elucidated through spectroscopic methods and confirmed by comparison with a synthetic derivative upon its initial discovery[1]. The key structural features—the planar, electron-rich dibenzofuran scaffold, two electron-donating methoxy groups, and a phenolic hydroxyl group—are critical determinants of its chemical reactivity and biological activity.
Caption: Chemical Structure of Eriobofuran (2,4-dimethoxy-3-hydroxydibenzofuran).
Physicochemical Properties
Comprehensive experimental data for Eriobofuran is limited. The table below consolidates the available experimental data with computationally predicted values to provide a broad physicochemical profile. It is imperative for researchers to distinguish between these data types in experimental design.
| Property | Value | Source | Data Type |
| Molecular Formula | C₁₄H₁₂O₄ | - | - |
| Average Molecular Wt. | 244.24 g/mol | FooDB | Calculated |
| Monoisotopic Wt. | 244.0736 g/mol | FooDB | Calculated |
| CAS Number | 97218-06-9 | FooDB | - |
| Appearance | White solid (presumed) | - | Inferred |
| Melting Point | 157-158 °C | FooDB | Experimental |
| Water Solubility | 0.099 g/L | ALOGPS | Predicted |
| logP (Octanol/Water) | 2.86 | ALOGPS | Predicted |
| logS | -3.4 | ALOGPS | Predicted |
| pKa (Strongest Acidic) | 7.55 (Phenolic OH) | ChemAxon | Predicted |
| pKa (Strongest Basic) | -3.6 (Furan Oxygen) | ChemAxon | Predicted |
| Polar Surface Area | 51.83 Ų | ChemAxon | Predicted |
| Rotatable Bond Count | 2 | ChemAxon | Predicted |
| Hydrogen Bond Donors | 1 | ChemAxon | Predicted |
| Hydrogen Bond Acceptors | 3 | ChemAxon | Predicted |
| Solubility (Organic) | Soluble in Chloroform, DCM, Acetone | ChemFaces[1] | Experimental |
The predicted low water solubility and moderate logP value are consistent with the molecule's largely aromatic, nonpolar structure, tempered by the presence of polar methoxy and hydroxyl functional groups. The predicted pKa of ~7.55 for the phenolic hydroxyl group is a key feature, indicating it will be deprotonated under moderately alkaline conditions, which has significant implications for its chemical reactivity and formulation.
Spectroscopic and Analytical Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be complex, showing distinct signals for the aromatic protons on both substituted and unsubstituted benzene rings. Signals for the two methoxy groups (-OCH₃) would appear as sharp singlets in the upfield region (typically δ 3.8-4.0 ppm). The phenolic hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being dependent on solvent and concentration. The protons on the unsubstituted benzene ring would likely appear as a complex multiplet system between δ 7.0-8.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 14 unique carbon signals. Key signals would include those for the two methoxy carbons (around δ 55-60 ppm) and the twelve aromatic carbons of the dibenzofuran core (typically δ 100-160 ppm). The carbons directly attached to oxygen atoms (C-O) would be the most downfield shifted within the aromatic region.
-
MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z 244, corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 229 and subsequent loss of carbon monoxide (CO).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Sharp peaks around 2850-3000 cm⁻¹ would indicate C-H stretching of the aromatic and methyl groups. Strong absorptions in the 1000-1300 cm⁻¹ region would be indicative of C-O stretching from the ether and phenol functionalities.
Chemical Properties and Reactivity
The chemical behavior of Eriobofuran is governed by its dibenzofuran core and its oxygen-containing substituents.
-
Stability: The parent compound, dibenzofuran, is known to be thermally robust and stable under neutral or acidic conditions[3][4]. Eriobofuran is expected to share this general stability. However, the phenolic hydroxyl group makes it susceptible to degradation under alkaline conditions, likely through oxidative coupling or other base-catalyzed reactions. Like many phenolic compounds, it may also be sensitive to prolonged exposure to light[5].
-
Reactivity of the Dibenzofuran Core: The dibenzofuran ring system is aromatic and undergoes electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions[3]. The positions of substitution are directed by the existing methoxy and hydroxyl groups, which are strongly activating, ortho-, para-directing groups. This suggests that positions C-1 and C-3 (ortho and para to the C-2 hydroxyl and C-4 methoxy groups) would be highly activated towards electrophiles.
-
Reactivity of the Phenolic Hydroxyl Group: The hydroxyl group at C-3 is the most reactive site for many chemical transformations.
-
Acidity: As predicted by its pKa of 7.55, it can be readily deprotonated by a mild base to form a phenoxide ion. This increases its nucleophilicity and solubility in aqueous bases.
-
Etherification/Esterification: The hydroxyl group can be alkylated to form ethers or acylated to form esters under appropriate conditions. The ethyl ether of Eriobofuran was synthesized for comparative purposes in its original characterization[1].
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-like structures, particularly in the presence of strong oxidizing agents or under alkaline conditions. This represents a potential degradation pathway.
-
Isolation and Occurrence
Eriobofuran is a natural product, specifically a phytoalexin, which is a substance produced by plants as a defense mechanism against pathogens.
-
Natural Source: It was first isolated from the leaves of the loquat tree (Eriobotrya japonica) after they were inoculated with a host-pathogenic fungus, Entomosporium eriobotryae[1]. It has also been detected in loquat fruits.
-
Isolation Methodology: The original isolation involved inducing the production of Eriobofuran in loquat leaves, followed by extraction and chromatographic purification. A generalized workflow for the isolation of such a phytoalexin is presented below.
Caption: Generalized workflow for the isolation of Eriobofuran from its natural source.
Conclusion
Eriobofuran is a specialized metabolite with a well-defined dibenzofuran structure and demonstrated antimicrobial activity. While its fundamental chemical identity and some physical properties are established, a significant portion of its physicochemical profile relies on computational predictions due to a scarcity of published experimental research. The presence of a reactive phenolic hydroxyl group on a stable aromatic core suggests that Eriobofuran is a promising scaffold for derivatization to explore structure-activity relationships. Further research is warranted to obtain detailed experimental spectroscopic data, confirm predicted properties, and fully explore its potential in medicinal and agricultural applications.
References
-
FooDB. (2019). Compound: Eriobofuran (FDB020880). Food Database. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,4-Dimethoxy-3-dibenzofuranol. American Chemical Society. Retrieved from [Link]
-
Wikipedia. (2023). Dibenzofuran. Retrieved from [Link]
-
PubChem. Compound Summary: Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet: Dibenzofuran. Retrieved from [Link]
-
KNApSAcK Database. (2007). Metabolite Information: C00002397 (Eriobofuran). NARA Institute of Science and Technology. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3321.
- Yousuf, S., et al. (2010). 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol.
- Ali, M. A., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3169.
- Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives.
Sources
Technical Guide: Eriobofuran and the Dibenzofuran Phytoalexin Class
Executive Summary
Eriobofuran (2,4-dimethoxy-3-hydroxydibenzofuran) is a specialized phytoalexin produced de novo by members of the Rosaceae subtribe Maloideae (e.g., Eriobotrya japonica, Malus domestica) in response to biotic stress. While historically studied for its role in plant defense against fungal pathogens like Entomosporium eriobotryae, recent interest has surged regarding its dibenzofuran scaffold —a privileged structure in medicinal chemistry with demonstrated potential in oncology (DNA intercalation) and immunology (modulation of cytokine pathways).
This guide synthesizes the chemical identity, biosynthetic origins, and pharmacological potential of eriobofuran, providing actionable protocols for its isolation and analysis.
Part 1: Chemical Identity & Structural Logic
Eriobofuran belongs to the dibenzofuran class of phytoalexins, distinct from the more common flavonoid or stilbenoid defense compounds. Its structure is characterized by a tricyclic system formed through the oxidative coupling of a biphenyl precursor.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,4-dimethoxy-3-dibenzofuranol |
| Chemical Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Classification | Dibenzofuran / Biphenyl derivative |
| Key Functional Groups | Phenolic hydroxyl (C-3), Methoxy groups (C-2, C-4) |
| Solubility | Soluble in EtOAc, MeOH, CHCl₃; Poorly soluble in water |
| UV Absorbance |
Structural Significance
The 2,4-dimethoxy-3-hydroxy substitution pattern is critical.[1] The methoxy groups increase lipophilicity, facilitating membrane penetration in target pathogens, while the phenolic hydroxyl group serves as a reactive site for potential redox cycling or further derivatization.
Part 2: Biosynthesis & Induction Mechanism[1]
Understanding the biosynthesis of eriobofuran is essential for metabolic engineering and optimizing yield in plant cell cultures. It diverges from the standard flavonoid pathway at the Biphenyl Synthase (BIS) step.
The Biphenyl/Dibenzofuran Pathway
Unlike flavonoids derived from chalcone synthase, eriobofuran precursors are formed by type III polyketide synthases (BIS) that catalyze the condensation of benzoyl-CoA with malonyl-CoA to form a biphenyl scaffold.
Figure 1: Biosynthetic pathway of Eriobofuran. The critical divergence from flavonoid synthesis occurs at the Biphenyl Synthase (BIS) step.
Induction Triggers
Eriobofuran is not constitutive. Its accumulation is triggered by:
-
Pathogen Attack: Specifically Entomosporium eriobotryae (leaf spot) and Erwinia amylovora (fire blight).
-
Abiotic Elicitors: Yeast extract and heavy metal salts (e.g., CuCl₂) have been shown to upregulate BIS gene expression in cell suspension cultures of Maloideae species.
Part 3: Pharmacological & Drug Development Potential[1]
While primarily a plant defense agent, the dibenzofuran scaffold of eriobofuran offers significant "drug-like" properties for human therapeutic applications.
Mechanism of Action (Pathogens)
Eriobofuran exhibits differential toxicity . It strongly inhibits spore germination of host-specific pathogens (e.g., Pestalotiopsis) but is less active against non-adapted fungi. This suggests a specific molecular target, likely involving membrane disruption or interference with fungal oxidative stress responses.
Human Therapeutic Applications
Researchers are investigating dibenzofuran derivatives for:
-
Anticancer Activity: The planar tricyclic structure allows for DNA intercalation. Analogs (e.g., usnic acid derivatives, moracins) have shown cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines. Eriobofuran's specific methoxylation pattern may enhance metabolic stability compared to simple polyphenols.
-
Anti-inflammatory: Inhibition of NO production and suppression of iNOS/COX-2 expression.
-
Antidiabetic: Eriobotrya japonica extracts are traditional antidiabetic remedies. While triterpenes are often credited, the antioxidant capacity of co-occurring phytoalexins like eriobofuran contributes to mitigating diabetic oxidative stress.
Part 4: Isolation & Analysis Protocols
Trustworthiness Directive: The following protocol is based on standard phytochemical isolation procedures for phenolic phytoalexins from Rosaceae leaves.
Extraction Workflow
Objective: Isolate eriobofuran from induced E. japonica leaves.
-
Induction: Inoculate young leaves with Entomosporium spores or treat with 0.1% yeast extract. Incubate for 48–72 hours.[2]
-
Extraction:
-
Homogenize fresh leaves in Methanol (MeOH) or Ethyl Acetate (EtOAc) (1:10 w/v).
-
Sonicate for 30 mins at room temperature. Avoid high heat to prevent oxidation.
-
Filter and concentrate in vacuo to obtain the crude extract.
-
-
Fractionation:
-
Resuspend residue in water.[3]
-
Partition sequentially with n-Hexane (to remove chlorophyll/lipids) and then Diethyl Ether or EtOAc . Eriobofuran will partition into the Ether/EtOAc phase.
-
Purification & HPLC Analysis
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | C18 Reverse Phase Column (e.g., 5µm, 4.6 x 250mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% -> 80% B; 25-30 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV 280 nm (General aromatic) and UV 254 nm |
| Retention Time | Expect elution in the mid-hydrophobic region (approx. 15-20 min depending on gradient) |
Purification Note: For isolation of pure compound, use Sephadex LH-20 (eluting with MeOH) followed by semi-preparative HPLC.
Figure 2: Isolation workflow for Eriobofuran.[1]
Part 5: Synthetic Strategy
Total synthesis is required for confirming structure and generating analogs for SAR (Structure-Activity Relationship) studies.
Strategic Approach: The most efficient route mimics the biosynthetic pathway via Oxidative Coupling .
-
Precursor Synthesis: Synthesize 3,5-dimethoxy-4-hydroxybiphenyl via Suzuki-Miyaura coupling of an aryl boronic acid and a halogenated phenol.[1]
-
Ring Closure: Utilize a Pd(II)-catalyzed intramolecular C-H activation or a hypervalent iodine reagent (e.g., PIFA) to induce the oxidative cyclization of the biphenyl precursor to form the furan ring.
References
-
Miyakado, M., et al. (1985). Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L. Journal of Pesticide Science. Link
-
Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans. Phytochemistry.[2] Link
-
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Eriobofuran: A Technical Guide to its Potential Pharmacological Activities for Drug Discovery
Introduction
Eriobofuran, a naturally occurring dibenzofuran, presents a compelling case for in-depth pharmacological investigation. Isolated from Kadsura marmorata and also detected in loquats, its chemical scaffold is a recurring motif in a multitude of bioactive natural products.[1] While direct research on Eriobofuran is in its nascent stages, its known inhibitory effect on superoxide generation in human neutrophils provides a strong foundation for exploring its therapeutic potential, particularly in the realm of inflammatory diseases.[2] This guide will provide a comprehensive overview of the known and extrapolated pharmacological activities of Eriobofuran, grounded in the established bioactivities of the broader dibenzofuran and benzofuran chemical classes. We will delve into its potential as an anti-inflammatory, antioxidant, neuroprotective, and anticancer agent, providing detailed experimental protocols for researchers and drug development professionals to validate these hypotheses.
Chemical Identity and Properties
-
IUPAC Name: 2,4-dimethoxydibenzofuran-3-ol[3]
-
Molecular Formula: C₁₄H₁₂O₄[3]
-
CAS Number: 97218-06-9[1]
-
Structure:
Caption: Chemical structure of Eriobofuran.
I. Anti-inflammatory Activity: Targeting Neutrophil-Mediated Inflammation
The most direct evidence for Eriobofuran's pharmacological potential lies in its demonstrated ability to inhibit superoxide (O₂•⁻) generation in human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2] This positions Eriobofuran as a promising candidate for the development of novel anti-inflammatory therapeutics.
A. The Central Role of NADPH Oxidase in Neutrophil-Mediated Inflammation
Neutrophils are key players in the innate immune response, and their activation at sites of inflammation leads to a "respiratory burst," a rapid release of reactive oxygen species (ROS), including superoxide. This process is primarily mediated by the NADPH oxidase enzyme complex. While essential for host defense, excessive or prolonged NADPH oxidase activity contributes to tissue damage in a range of inflammatory conditions.
B. Proposed Mechanism of Action: Inhibition of NADPH Oxidase
The fMLP receptor is a G protein-coupled receptor that, upon activation, triggers a signaling cascade leading to the assembly and activation of the NADPH oxidase complex at the cell membrane.[4] This complex comprises a membrane-bound flavocytochrome b558 (composed of gp91phox and p22phox) and several cytosolic components (p47phox, p67phox, p40phox, and Rac2). The inhibitory effect of Eriobofuran on fMLP-induced superoxide production strongly suggests that it interferes with this pathway.
Caption: Proposed mechanism of Eriobofuran's anti-inflammatory action.
C. Experimental Protocol: Superoxide Generation Assay in Human Neutrophils
This protocol details a robust method to quantify the inhibitory effect of Eriobofuran on fMLP-induced superoxide production.
-
Isolation of Human Neutrophils:
-
Collect venous blood from healthy donors in heparinized tubes.
-
Isolate neutrophils using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Perform hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Superoxide Anion Measurement (Cytochrome c Reduction Assay):
-
Pre-incubate neutrophils (e.g., 1 x 10⁶ cells/mL) with varying concentrations of Eriobofuran (or vehicle control) for 15-30 minutes at 37°C.
-
Add cytochrome c (e.g., 75 µM final concentration) to each sample.
-
Stimulate the cells with fMLP (e.g., 1 µM final concentration).
-
Incubate for 10-15 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Pellet the cells by centrifugation.
-
Measure the absorbance of the supernatant at 550 nm using a spectrophotometer. The reduction of cytochrome c is proportional to the amount of superoxide produced.
-
-
Data Analysis:
-
Calculate the concentration of superoxide using the extinction coefficient for reduced cytochrome c.
-
Plot the percentage of inhibition of superoxide production against the concentration of Eriobofuran to determine the IC₅₀ value.
-
| Parameter | Condition |
| Cell Type | Primary Human Neutrophils |
| Stimulant | fMLP (1 µM) |
| Detection Method | Cytochrome c Reduction |
| Wavelength | 550 nm |
| Positive Control | Known NADPH oxidase inhibitor (e.g., Diphenyleneiodonium) |
| Vehicle Control | DMSO (or appropriate solvent for Eriobofuran) |
II. Antioxidant Potential: A Corollary to its Anti-inflammatory Action
The chemical structure of Eriobofuran, featuring a phenolic hydroxyl group, is suggestive of inherent antioxidant properties. This is a common feature among benzofuran and dibenzofuran derivatives, which can act as free radical scavengers.[5][6]
A. Mechanisms of Antioxidant Activity
Dibenzofurans can exert antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals.
-
Metal Chelation: The oxygen atoms in the furan ring and methoxy groups may chelate pro-oxidant metal ions.
B. Experimental Protocols for Antioxidant Activity Assessment
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of Eriobofuran to methanolic DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.[7]
-
Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•⁺ solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of Eriobofuran to the ABTS•⁺ solution.
-
Incubate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[7]
| Assay | Principle | Wavelength | Positive Control |
| DPPH | Hydrogen atom donation to a stable radical | 517 nm | Ascorbic Acid, Trolox |
| ABTS | Electron donation to a pre-formed radical cation | 734 nm | Ascorbic Acid, Trolox |
III. Neuroprotective Effects: A Frontier for Dibenzofuran Research
The benzofuran scaffold is present in numerous compounds with demonstrated neuroprotective activities.[6][8] These compounds often exhibit multi-target effects, including antioxidant, anti-inflammatory, and anti-apoptotic actions, which are highly relevant to the pathophysiology of neurodegenerative diseases.
A. Potential Mechanisms of Neuroprotection
Based on the activities of related compounds, Eriobofuran may confer neuroprotection through:
-
Inhibition of Oxidative Stress: As discussed, its antioxidant properties could mitigate neuronal damage caused by ROS.
-
Modulation of Neuroinflammation: Its anti-inflammatory action could be beneficial in neurodegenerative conditions where inflammation plays a significant role.
-
Anti-apoptotic Effects: Some benzofurans have been shown to modulate apoptotic pathways in neuronal cells.
B. Experimental Protocol: In Vitro Neuroprotection Assay
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotective effects.
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate media.
-
Seed cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Eriobofuran for a specified time (e.g., 2 hours).
-
Induce neuronal damage using a neurotoxin such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for Alzheimer's disease.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the neurotoxin treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The MTT is reduced by viable cells to a purple formazan product.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Caption: Experimental workflow for in vitro neuroprotection assay.
IV. Anticancer Potential: Exploring a Common Benzofuran Bioactivity
The benzofuran and dibenzofuran motifs are found in a wide array of natural and synthetic compounds with significant anticancer activity.[9][10] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways crucial for cancer cell survival.
A. Putative Anticancer Mechanisms
Given the prevalence of anticancer activity in this chemical class, Eriobofuran warrants investigation for its potential to:
-
Induce Apoptosis: Many benzofuran derivatives trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Inhibit Cell Cycle Progression: Some compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.
-
Target Specific Signaling Pathways: Dibenzofurans have been shown to inhibit kinases and other proteins involved in cancer progression.
B. Experimental Protocol: In Vitro Cytotoxicity Assay
The MTT assay is a standard and reliable method for initial screening of the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture and Treatment:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Seed the cells into 96-well plates.
-
Treat the cells with a range of concentrations of Eriobofuran for 24, 48, and 72 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the treatment period, perform the MTT assay as described in the neuroprotection section.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point.
-
Determine the IC₅₀ value for each cell line to quantify the cytotoxic potency of Eriobofuran.
-
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| A549 | Lung Carcinoma |
| HeLa | Cervical Adenocarcinoma |
| HepG2 | Hepatocellular Carcinoma |
Conclusion
Eriobofuran, a dibenzofuran with confirmed anti-inflammatory activity, stands as a promising lead compound for further pharmacological development. The extensive body of research on the bioactivities of the broader benzofuran and dibenzofuran families provides a strong rationale for investigating its potential as an antioxidant, neuroprotective, and anticancer agent. The experimental protocols detailed in this guide offer a clear and robust framework for elucidating the full therapeutic potential of this intriguing natural product. Further research into the specific molecular targets and mechanisms of action of Eriobofuran will be crucial in advancing its journey from a promising natural compound to a potential therapeutic agent.
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A Technical Guide to Elucidating the Mechanism of Action of Eriobofuran
Abstract
Eriobofuran, a dibenzofuran derivative, belongs to a class of heterocyclic compounds known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and anti-bacterial effects.[1][2] While preliminary studies suggest Eriobofuran inhibits superoxide generation in human neutrophils, its precise molecular mechanism of action (MOA) remains largely uncharacterized.[3][4] This technical guide presents a structured, multi-phase strategic workflow for the comprehensive investigation of Eriobofuran's MOA. Designed for researchers in pharmacology and drug development, this document provides a logical framework from initial target-agnostic screening to specific pathway deconvolution and direct target validation. Each proposed phase is supported by detailed, self-validating experimental protocols and causality-driven insights to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of Dibenzofurans
Dibenzofurans are a class of naturally occurring and synthetic heterocyclic compounds composed of fused benzene and furan rings.[5] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][6][7][8] Eriobofuran, a specific dibenzofuran, has been identified as an inhibitor of superoxide production, pointing towards a potential role in modulating cellular inflammatory and oxidative stress responses.[4]
However, the leap from a promising phenotypic observation to a viable therapeutic candidate requires a deep and precise understanding of its molecular mechanism. Elucidating the MOA is critical for predicting efficacy, identifying potential off-target effects, and discovering biomarkers for patient stratification.[9][10] This guide outlines a systematic, three-phase approach to unravel the molecular intricacies of Eriobofuran's bioactivity.
Phase I: Target-Agnostic Screening & Hypothesis Generation
The initial phase is designed to characterize the phenotypic footprint of Eriobofuran without a priori assumptions about its molecular target. The goal is to cast a wide net to gather unbiased data, which will inform the generation of specific, testable hypotheses.
Rationale: From Phenotype to Function
Before searching for a specific target, it is crucial to understand the compound's cellular impact. A broad screening approach across diverse cell lines can reveal patterns of activity, such as selective cytotoxicity or pathway-specific modulation.[11] Comparing Eriobofuran's "fingerprint" of activity against databases of compounds with known mechanisms can provide initial clues to its MOA.[11]
Experimental Workflow: Multi-Panel Cellular Screening
The proposed workflow begins with parallel screening for cytotoxicity and anti-inflammatory potential.
Caption: Phase I workflow for initial phenotypic characterization.
Protocol: Cytotoxicity Screening via MTT Assay
This protocol determines the concentration of Eriobofuran that inhibits cell growth by 50% (IC50) across various cell lines.
-
Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer, and a non-cancerous line like Vero) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare a 2-fold serial dilution of Eriobofuran (e.g., from 100 µM to 0.78 µM). Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: The assay is valid if the positive control shows a significant reduction in cell viability and the vehicle control shows minimal effect. The standard deviation between replicate wells should be <15%.
Protocol: Anti-Inflammatory Screening via Nitric Oxide (NO) Assay
This protocol assesses Eriobofuran's ability to inhibit the inflammatory response in macrophages.
-
Cell Plating: Seed RAW 264.7 murine macrophages in 96-well plates at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat cells with serial dilutions of Eriobofuran for 1 hour. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Griess Reagent Assay: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Sulfanilamide solution, incubate for 10 minutes. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for 10 minutes.
-
Data Acquisition: Measure absorbance at 540 nm. Calculate the concentration of nitrite from a standard curve.
-
Self-Validation: A robust NO signal should be detected in the LPS-only wells compared to the negative control. The positive control should significantly reduce this signal. A parallel MTT assay must be run to ensure that the reduction in NO is not due to cytotoxicity.[13]
Anticipated Data & Hypothesis Formulation
The data from these screens will be compiled to guide the next phase.
Table 1: Hypothetical Phase I Screening Data
| Cell Line | Assay Type | Eriobofuran IC50/EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| A549 (Lung Cancer) | Cytotoxicity (IC50) | 15.2 | 3.3 |
| MCF-7 (Breast Cancer) | Cytotoxicity (IC50) | > 100 | < 0.5 |
| HCT116 (Colon Cancer) | Cytotoxicity (IC50) | 8.9 | 5.6 |
| Vero (Normal Kidney) | Cytotoxicity (IC50) | 50.1 | - |
| RAW 264.7 | Anti-inflammatory (EC50) | 5.4 | - |
| RAW 264.7 | Cytotoxicity (IC50) | > 80 | > 14.8 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates cancer-selective toxicity.[14]
Interpretation: The hypothetical data suggest Eriobofuran has moderate, selective cytotoxicity against colon cancer cells and potent, non-toxic anti-inflammatory activity. This dual activity profile leads to two primary hypotheses:
-
Hypothesis A (Anti-inflammatory): Eriobofuran inhibits a key pro-inflammatory signaling pathway, such as NF-κB, which is critical for iNOS expression.[15]
-
Hypothesis B (Antioxidant/Cytotoxic): Eriobofuran modulates cellular redox homeostasis, for example by activating the Nrf2 pathway, which can have both cytoprotective and context-dependent cytotoxic effects.[16][17]
Phase II: Pathway Deconvolution & Target Class Identification
This phase uses the hypotheses from Phase I to investigate specific molecular pathways and identify the direct molecular target of Eriobofuran.
Rationale: Validating the Mechanistic Hypothesis
With specific pathways implicated, the next logical step is to measure the activity of key proteins within those cascades. Techniques like Western blotting can visualize changes in protein phosphorylation or expression, providing direct evidence of pathway modulation.[18] Concurrently, methods like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of Eriobofuran to a suspected target protein within the intact cell, a crucial step in target validation.[19]
Experimental Workflow: Pathway Analysis and Target Engagement
This workflow tests the two primary hypotheses in parallel.
Caption: Phase II workflows for pathway analysis and target validation.
Protocol: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the effect of Eriobofuran on NF-κB transcriptional activity.[20]
-
Transfection: Co-transfect HEK293T cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Cell Treatment: After 24 hours, treat cells with Eriobofuran (e.g., at its EC50 and 10x EC50) for 1 hour, followed by stimulation with TNFα (10 ng/mL) for 6 hours.
-
Lysis & Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. A decrease in the normalized signal in Eriobofuran-treated cells indicates inhibition of the NF-κB pathway.[20]
-
Self-Validation: The TNFα-only group must show a high luciferase signal. A known NF-κB inhibitor (e.g., Bay 11-7082) should be used as a positive control for inhibition.
Protocol: Nrf2 Activation Western Blot
This protocol visualizes the activation of the Nrf2 pathway by measuring the accumulation of Nrf2 and its target proteins.[17]
-
Cell Culture & Treatment: Treat HepG2 cells with Eriobofuran (e.g., 1x and 5x the anti-inflammatory EC50) for various time points (e.g., 2, 6, 24 hours). Use a known Nrf2 activator like Sulforaphane as a positive control.
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate on an imaging system.
-
Self-Validation: The loading control should be consistent across all lanes. The positive control should show a clear increase in Nrf2 and HO-1 levels.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct drug-target engagement in a cellular environment.[19][21] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[19]
-
Cell Treatment: Treat intact cells (e.g., HCT116) with either vehicle (DMSO) or a saturating concentration of Eriobofuran (e.g., 10-50 µM) for 1-2 hours.[22]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[22]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble, stable proteins) and analyze the amount of the putative target protein (e.g., IKKβ) remaining via Western blot or ELISA.
-
Data Interpretation: Plot the amount of soluble target protein against temperature. A rightward shift in the melting curve for the Eriobofuran-treated sample compared to the vehicle control confirms that Eriobofuran binds to and stabilizes the target protein.[21]
-
Self-Validation: A non-target protein should not show a thermal shift, serving as a negative internal control.
Phase III: In-Depth Mechanistic Validation & Model Synthesis
The final phase aims to consolidate the findings into a coherent mechanistic model and validate it using more sophisticated techniques.
Rationale: Building a Comprehensive Model
Having identified a direct target and its downstream pathway, the final step is to understand the global cellular response and confirm the functional consequences of target engagement. Transcriptomic analysis (RNA-seq) provides an unbiased, global view of the gene expression changes induced by Eriobofuran, which can confirm the predicted pathway modulation and reveal unexpected off-target effects.
Experimental Workflow: Global Response and Model Confirmation
Caption: Phase III workflow for global analysis and final MOA validation.
Protocol: RNA-Sequencing and Pathway Analysis
-
Sample Preparation: Treat the most responsive cell line (e.g., HCT116 or RAW 264.7) with Eriobofuran at its IC50/EC50 concentration for a relevant time point (e.g., 24 hours). Isolate high-quality total RNA (RIN > 8.0).
-
Sequencing: Prepare sequencing libraries and perform next-generation sequencing (NGS).
-
Bioinformatic Analysis: Align reads to the reference genome and perform differential gene expression (DGE) analysis.
-
Pathway Enrichment: Use tools like Gene Set Enrichment Analysis (GSEA) to determine if the differentially expressed genes are significantly enriched in the hypothesized pathways (e.g., "Hallmark_Inflammatory_Response" or "Hallmark_Oxidative_Phosphorylation").
-
Self-Validation: The analysis should confirm significant downregulation of NF-κB target genes (e.g., IL6, CXCL8) or upregulation of Nrf2 target genes (e.g., HMOX1, NQO1), consistent with Phase II results.
Final Model Synthesis
By integrating data from all three phases, a comprehensive model of Eriobofuran's mechanism of action can be constructed. For instance, if the data consistently show that Eriobofuran inhibits NF-κB activity by directly binding to and stabilizing IKKβ, the final model would detail this interaction and its downstream consequences on cytokine production and inflammatory gene expression. This validated MOA provides a solid foundation for further preclinical and clinical development.
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
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Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. ScienceDirect. [Link]
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Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]
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Dibenzofurans from Lichens - A Pharmacological Overview. PubMed. [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]
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The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. ResearchGate. [Link]
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Benzofuran ε-caprolactam glucosides, amides and phenylpropanoid derivatives with anti-inflammatory activity from Oxybaphus himalaicus. ResearchGate. [Link]
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Anti-Inflammatory and Antioxidant Effects of Irigenen Alleviate Osteoarthritis Progression through Nrf2/HO-1 Pathway. MDPI. [Link]
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Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. Philippine Journal of Science. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]
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Elucidating the Molecular Mechanism of 3D1 Antibody Binding to a Swine Enteric Coronavirus Antigen. MDPI. [Link]
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An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PubMed Central. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Avicenna Journal of Phytomedicine. [Link]
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In vitro benchmarking of NF-κB inhibitors. PubMed Central. [Link]
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Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed Central. [Link]
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Carbofuran cytotoxicity, DNA damage, oxidative stress, and cell death in human umbilical vein endothelial cells: Evidence of vascular toxicity. PubMed. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Carbofuran (Ref: OMS 864). AERU, University of Hertfordshire. [Link]
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Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. ResearchGate. [Link]
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Carbofuran. Wikipedia. [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE. [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
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Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. [Link]
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Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PubMed. [Link]
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
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Lunasin alleviates pulmonary inflammation in A549 alveolar epithelial cells and C57BL6/J mice in obese-mimicking conditions. Frontiers in Nutrition. [Link]
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NRF2 Signaling: A Keystone in Inflammation and Disease Management. Assay Genie. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Dibenzofuran Scaffolds: From Synthetic Methodologies to Therapeutic Applications
Executive Summary & Structural Significance
The Dibenzofuran Core: A tricyclic heterocycle consisting of two benzene rings fused to a central furan ring. Significance: In drug discovery, dibenzofuran acts as a "privileged scaffold." Its rigidity reduces the entropic penalty of binding to protein targets (e.g., PTP1B, Pim kinases), while its electron-rich nature makes it a prime candidate for oxidative metabolic tuning. However, its structural homology to polychlorinated dibenzofurans (PCDFs) demands a rigorous understanding of the Aryl Hydrocarbon Receptor (AhR) toxicity pathway to avoid "dioxin-like" liabilities during lead optimization.
Synthetic Architectures: The C-H Activation Standard
Audience Note: Traditional dehydration of 2,2'-dihydroxybiphenyls often requires harsh acidic conditions incompatible with sensitive functional groups. Modern medicinal chemistry prioritizes Transition-Metal Catalyzed C-H Activation for late-stage functionalization.
Protocol: Palladium-Catalyzed Intramolecular C-O Bond Formation
This protocol utilizes a Pd(II)/Pd(0) catalytic cycle to close the furan ring via C-H activation, a method superior for generating diverse libraries from phenol precursors.
Reagents & Conditions:
-
Substrate: 2-phenylphenol derivatives (0.5 mmol)
-
Catalyst: Pd(OAc)₂ (5 mol%) - Source of electrophilic Pd(II)
-
Oxidant: PhI(OAc)₂ or atmospheric air (if using Cu co-catalyst)
-
Solvent: Toluene or Pivalic Acid (AcOH)
-
Temperature: 100–120 °C
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-phenylphenol substrate and Pd(OAc)₂.
-
Solvation: Add the solvent (Toluene) under an argon atmosphere. Critical: If using pivalic acid, ensure the mixture is homogenous before heating to prevent hot-spots.
-
Activation: Introduce the oxidant. If using air/Cu(OAc)₂, purge the vessel with O₂ (balloon pressure) for 5 minutes.
-
Reaction: Heat to 110 °C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the critical Reductive Elimination step which is often the turnover-limiting step.
Caption: Pd(II)-catalyzed intramolecular etherification cycle. The C-H activation step forms a palladacycle intermediate, followed by reductive elimination to close the furan ring.
Medicinal Chemistry: Targets & Efficacy
Dibenzofurans are not merely structural spacers; they are bioactive pharmacophores.
Primary Therapeutic Target: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] Inhibiting PTP1B is a validated strategy for Type 2 Diabetes (T2DM) and obesity management.
-
Mechanism: Dibenzofuran derivatives bind to the catalytic site of PTP1B. The planar tricyclic core mimics the hydrophobic interactions of tyrosine residues, while polar substituents (e.g., oxo-acetic acid groups) engage the active site arginine (Arg221).
-
Lead Compounds: Arylbenzofurans and dibenzofuran-2-yl derivatives have shown IC₅₀ values in the low micromolar range (3.0 – 5.0 µM).
Natural Product Case Study: Usnic Acid
Usnic acid is the most prominent naturally occurring dibenzofuran.[3] While potent, its therapeutic window is narrow due to hepatotoxicity.
Comparative Bioactivity Table:
| Compound Class | Primary Target | Mechanism of Action | Key Application | Toxicity Risk |
| Usnic Acid | Mitochondria / NF-κB | Uncouples oxidative phosphorylation; Inhibits NF-κB | Anti-viral (SARS-CoV-2), Anti-bacterial | High (Hepatotoxicity) |
| Cercosporamide | Pim-1 / Mnk1/2 | ATP-competitive kinase inhibition | Anti-cancer (AML, Lung Cancer) | Moderate |
| Synthetic Dibenzofurans | PTP1B | Allosteric or Active site inhibition | Type 2 Diabetes (Insulin Sensitizer) | Low (Tunable) |
Toxicology & Safety: The AhR Liability
Critical for Drug Developers: The structural similarity of dibenzofurans to 2,3,7,8-Tetrachlorodibenzofuran (TCDF) presents a major safety hurdle. You must screen for Aryl Hydrocarbon Receptor (AhR) binding early in the discovery phase.
The "Dioxin-Like" Toxicity Pathway
Unsubstituted or polychlorinated dibenzofurans (PCDFs) act as high-affinity ligands for AhR. Activation of this pathway leads to the expression of CYP1A1 and subsequent oxidative stress, chloracne, and immunotoxicity.
Safety Screening Protocol:
-
In Silico: Calculate the TEF (Toxic Equivalency Factor) relative to TCDD.
-
In Vitro: Use a Luciferase Reporter Assay (DR-CALUX) to measure AhR activation potential.
-
Design Rule: Introduce bulky substituents at the 4,6-positions to sterically hinder AhR binding cleft insertion.
AhR Signaling Pathway (Graphviz)
This diagram details the mechanism you must avoid triggering during drug design.
Caption: The Aryl Hydrocarbon Receptor (AhR) toxicity pathway.[4] Planar dibenzofurans bind AhR, translocate to the nucleus, dimerize with ARNT, and induce toxic gene expression (e.g., CYP1A1).
Material Science Crossover: OLEDs
While this guide focuses on therapeutics, the high triplet energy (E_T) of the dibenzofuran core makes it an industry standard for Organic Light Emitting Diodes (OLEDs) .
-
Application: Host material for Thermally Activated Delayed Fluorescence (TADF) emitters.[5]
-
Why it works: The rigid ether linkage prevents non-radiative decay, ensuring high quantum efficiency (EQE > 20%).
References
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Journal of the American Chemical Society. [Link]
-
Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. International Journal of Molecular Sciences. [Link]
-
Usnic acid: A biologically active lichen metabolite. Phytochemistry Reviews. [Link]
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AhR signalling and dioxin toxicity. Toxicology Letters. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. [Link]
-
Peripheral Decoration of Dibenzofuran with Donors and Acceptors as a New Design Platform for TADF Emitters. Chemistry of Materials. [Link]
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Theoretical & Computational Framework for Eriobofuran: Structural Dynamics and Pharmacological Potential
Executive Summary
This technical guide establishes a standardized computational protocol for the structural and electronic characterization of Eriobofuran (C₁₄H₁₂O₄), a dibenzofuran phytoalexin isolated from Eriobotrya japonica (Loquat). While traditional extraction methods yield limited quantities, theoretical studies using Density Functional Theory (DFT) and molecular docking provide critical insights into its antifungal and potential anticancer mechanisms. This document serves as a blueprint for researchers to replicate and validate electronic structure calculations, spectroscopic predictions, and ligand-protein interactions.
Molecular Architecture & Physicochemical Profile[1]
Eriobofuran (2,4-dimethoxy-3-dibenzofuranol) is characterized by a tricyclic dibenzofuran core substituted with two methoxy groups and one hydroxyl group. This structural arrangement imparts unique electronic properties, balancing lipophilicity with hydrogen-bonding potential, which is critical for membrane permeability and target binding.
Table 1: Physicochemical Descriptors (Computed)
| Property | Value | Method/Source | Significance |
| Formula | C₁₄H₁₂O₄ | Stoichiometry | Molecular composition |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 244.24 g/mol | Isotope Averaged | Mass spectrometry calibration |
| LogP | 2.86 | ALOGPS [1] | Lipophilicity; indicates good membrane permeability |
| H-Bond Donors | 1 (–OH) | Structural Analysis | Critical for active site anchoring |
| H-Bond Acceptors | 4 (O-atoms) | Structural Analysis | Interaction with cationic residues |
| PSA | 51.83 Ų | ChemAxon [1] | Polar Surface Area; predicts oral bioavailability |
Quantum Chemical Profiling: The DFT Protocol
To accurately predict the molecular geometry and electronic behavior of Eriobofuran, a robust Density Functional Theory (DFT) workflow is required. This section details the "Self-Validating" protocol ensuring thermodynamic stability of the computed structure.
Computational Methodology
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.
-
Basis Set: 6-311++G(d,p) – A triple-zeta basis set with diffuse and polarization functions is mandatory to correctly model the lone pairs on the oxygen atoms and the aromatic electron delocalization.
Self-Validating Optimization Workflow
The following diagram illustrates the logical flow for geometry optimization. The critical "Self-Validation" step involves Frequency Analysis; the absence of imaginary frequencies confirms a true local minimum.
Figure 1: Self-validating DFT optimization workflow ensuring thermodynamic stability of the Eriobofuran model.
Electronic Properties & Reactivity
Once optimized, the electronic structure reveals the molecule's reactivity profile.
-
HOMO-LUMO Gap: For dibenzofurans, this gap typically ranges between 4.5–5.0 eV [2]. A lower gap in Eriobofuran (due to methoxy donation) would indicate higher chemical softness and antioxidant potential.
-
Molecular Electrostatic Potential (MEP): The hydroxyl group (–OH) acts as the primary region of positive potential (blue), suitable for nucleophilic attack, while the oxygen atoms of the methoxy groups and the furan ring exhibit negative potential (red), serving as electrophilic docking sites.
Spectroscopic Validation
Theoretical data must be grounded in experimental reality. We utilize scaling factors to align computed vibrational frequencies with experimental IR/Raman spectra.
-
IR Spectrum: The O-H stretching vibration is the diagnostic peak.
-
Computed (Unscaled): ~3650 cm⁻¹
-
Scaling Factor: 0.967 (for B3LYP/6-311G(d,p))
-
Predicted Experimental: ~3530 cm⁻¹ (Broad band indicative of H-bonding).
-
-
NMR (GIAO Method): Gauge-Independent Atomic Orbital (GIAO) calculations predict ¹H and ¹³C shifts. The methoxy protons typically appear at 3.8–4.0 ppm, distinct from the aromatic protons.
In Silico Drug Development: Docking Strategy
Eriobofuran's phytoalexin activity suggests it targets fungal pathogens.[10] A primary target for antifungal azoles and phytoalexins is Lanosterol 14α-demethylase (CYP51) . The following pipeline describes the docking procedure to evaluate Eriobofuran's binding affinity compared to standard drugs like Fluconazole.
Molecular Docking Pipeline
Figure 2: Molecular docking pipeline for evaluating Eriobofuran binding affinity against fungal targets.
Mechanistic Insights
-
Binding Mode: The planar dibenzofuran ring is expected to engage in
stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the CYP51 active site. -
H-Bonding: The C-3 hydroxyl group acts as a critical anchor, potentially forming hydrogen bonds with the heme propionate groups or the catalytic histidine.
-
Comparison: If the binding energy (
) is lower (more negative) than -7.5 kcal/mol, Eriobofuran is considered a lead candidate for optimization.
References
-
FooDB . (2019).[12] Compound Summary: Eriobofuran (FDB020880). The Food Database. Link
-
Mishra, V., et al. (2025).[3] Study of the Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. ResearchGate. Link
-
Miyakado, M., et al. (1985). The Structure and Absolute Configuration of Eriobofuran, a New Dibenzofuran Phytoalexin from Leaves of Eriobotrya japonica. Journal of Pesticide Science. Link
-
PubChem . (2025).[3][9] Eriobofuran (CID 178939).[2] National Center for Biotechnology Information. Link
-
Gao, H., et al. (2022). Phytochemical Analysis and Antifungal Potentiating Activity of Extracts from Loquat (Eriobotrya japonica). PubMed Central. Link
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Methodological & Application
total synthesis of Eriobofuran and its analogs
Application Note: Total Synthesis of Eriobofuran and Dibenzofuran Analogs
Executive Summary & Biological Context
Eriobofuran is a dibenzofuran phytoalexin originally isolated from the leaves of Eriobotrya japonica (Loquat) and the transition zones of Malus domestica (Apple) infected with Erwinia amylovora (Fire blight). Structurally, it is characterized as 2,4-dimethoxy-3-hydroxydibenzofuran (though isomeric variations like Eriobofuran B exist).
Beyond its role in plant defense, the dibenzofuran core is a privileged scaffold in medicinal chemistry, exhibiting potent antifungal , antiviral , and anticancer activities (specifically tubulin polymerization inhibition).
This guide provides a high-fidelity synthetic roadmap for Eriobofuran and its analogs. Unlike historical routes that rely on low-yielding oxidative phenolic couplings, we present a modular, transition-metal-catalyzed approach . This strategy allows for the rapid generation of analogs (SAR exploration) by varying the aryl halide and phenol coupling partners.
Retrosynthetic Analysis
To achieve maximum regiocontrol and scalability, we disconnect the dibenzofuran core at the biaryl bond (C-C) and the ether linkage (C-O).
-
Strategy A (Modern): Intramolecular Pd(II)-catalyzed oxidative C-H cyclization of a diaryl ether.
-
Strategy B (Convergent): Suzuki-Miyaura coupling of an o-hydroxyphenyl boronic acid with an o-haloanisole, followed by ring closure.
Figure 1: Retrosynthetic Logic for Eriobofuran
Caption: Retrosynthetic disconnection of Eriobofuran via a diaryl ether intermediate, utilizing late-stage C-H activation for ring closure.
Detailed Experimental Protocols
Protocol A: The Palladium-Catalyzed C-H Activation Route (Recommended)
Rationale: This method avoids the harsh conditions of Lewis-acid mediated cyclizations and offers superior regioselectivity compared to radical oxidative couplings.
Target Molecule: 2,4-dimethoxy-3-(benzyloxy)dibenzofuran (Precursor to Eriobofuran). Note: The 3-hydroxy group is protected as a benzyl ether to prevent catalyst poisoning and oxidation side-reactions.
Step 1: Synthesis of the Diaryl Ether (Chan-Lam Coupling)
-
Reagents:
-
Substrate A: 2,4-dimethoxy-3-(benzyloxy)phenol (1.0 equiv)
-
Substrate B: 2-bromophenylboronic acid (1.2 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv)
-
Base: Pyridine (3.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Oxygen (balloon) or Air.
-
-
Procedure:
-
Charge a flame-dried round-bottom flask with Substrate A, Substrate B, Cu(OAc)₂, and freshly activated 4Å molecular sieves.
-
Add anhydrous DCM (0.1 M concentration relative to phenol).
-
Add pyridine slowly via syringe.
-
Stir the heterogeneous mixture vigorously under an air/O₂ atmosphere at room temperature (25°C) for 24–48 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The phenol spot will disappear.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) to yield the diaryl ether.
-
Step 2: Intramolecular Pd(II)-Catalyzed Cyclization
-
Mechanism: Pd(II) inserts into the C-H bond of the unfunctionalized ring, followed by C-C bond formation with the halogenated ring.
-
Reagents:
-
Substrate: Diaryl ether from Step 1 (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5–10 mol%).
-
Ligand: PCy₃ (Tricyclohexylphosphine) or P(t-Bu)₃ (depending on steric bulk).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: DMA (Dimethylacetamide) or Pivalic Acid (for C-H activation specificity).
-
Temperature: 110–130°C.
-
-
Procedure:
-
In a glovebox or under Argon, combine the diaryl ether, Pd(OAc)₂, Ligand, and K₂CO₃ in a pressure vial.
-
Add degassed DMA.
-
Seal the vial and heat to 120°C for 12–16 hours.
-
Critical Control Point: Color change to black indicates Pd precipitation (catalyst death). If conversion is stalled, add a second portion of catalyst.
-
Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine.
-
Purification: Flash chromatography yields the protected Eriobofuran core.
-
Step 3: Global Deprotection (Final Step)
-
Reagents: H₂ (1 atm), Pd/C (10 wt%), EtOAc/MeOH.
-
Procedure: Standard hydrogenolysis removes the benzyl group at C-3, yielding Eriobofuran .
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Ether) | Moisture in solvent or inactive catalyst. | Use freshly activated molecular sieves; ensure Cu(OAc)₂ is anhydrous (blue-green powder, not green hydrate). |
| Regioisomer Mixtures (Step 2) | Steric crowding or lack of directing group. | The ortho-methoxy groups usually direct the Pd insertion away, but if mixtures occur, switch to Pivalic Acid as solvent to enhance regioselectivity via Concerted Metalation-Deprotonation (CMD). |
| Protodehalogenation | Reductive elimination failure. | Increase the steric bulk of the phosphine ligand (e.g., use XPhos or DavePhos) to facilitate the difficult C-C bond formation. |
| Incomplete Deprotection | Catalyst poisoning by furan oxygen. | Use Pd(OH)₂ (Pearlman's catalyst) or transfer hydrogenation (Cyclohexene/Pd-C). |
Pathway Visualization: Catalytic Cycle
The following diagram illustrates the mechanism for the critical Pd-catalyzed ring closure (Step 2), emphasizing the C-H activation step which is the defining feature of this protocol.
Caption: Pd(0)/Pd(II) catalytic cycle for the intramolecular cyclization. The Concerted Metalation-Deprotonation (CMD) step is rate-determining.
Analog Design & SAR Implications
For researchers targeting drug development, the Eriobofuran scaffold can be diversified to enhance tubulin binding affinity (anticancer) or bacterial membrane disruption (antimicrobial).
Key Modification Zones:
-
C-3 Hydroxyl: Essential for hydrogen bonding. Methylation (3-OMe) often reduces potency, but esterification (prodrugs) improves bioavailability.
-
C-2/C-4 Methoxy Groups: These provide electron density. Replacing them with ethoxy or isopropoxy groups can improve lipophilicity (LogP) and membrane permeability.
-
Ring B Substitution: The non-oxygenated ring (in natural Eriobofuran) is a prime target for introducing fluorine or trifluoromethyl groups to block metabolic hot-spots (CYP450 oxidation) and extend half-life.
References
-
Kemp, M. S., Burden, R. S., & Loeffler, R. S. T. (1983).[1][2] Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran, new phytoalexins from the wood of Pyrus communis L. Journal of the Chemical Society, Perkin Transactions 1, 2267-2272.[2] Link
-
Xiao, B., Gong, T. J., Liu, Z. J., et al. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization.[3][4] Journal of the American Chemical Society, 133(24), 9250-9253.[3] Link
-
Watanabe, K., Ishiguri, Y., Nonaka, F., & Morita, A. (1982).[1] Isolation and structural determination of Eriobofuran, a new dibenzofuran phytoalexin from leaves of loquat, Eriobotrya japonica L. Agricultural and Biological Chemistry, 46(2), 567-569.[1] Link
-
Hübscher, J., & Chizzali, C. (2012). Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica.[5] Phytochemistry, 77, 103-111. Link
-
Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-substituted-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives as potent tubulin polymerization inhibitors.[6] Journal of Medicinal Chemistry, 56(6), 2606–2618. Link
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- 2. Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran, new phytoalexins from the wood of Pyrus communis L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv. 'Holsteiner Cox' and Pyrus communis cv. 'Conference' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Development of a High-Fidelity In Vitro Bioassay for Eriobofuran Activity
Application Note & Protocol Guide
Executive Summary
Eriobofuran (specifically analogues B, C, and their derivatives) represents a class of dibenzofuran phytoalexins isolated from Eriobotrya japonica (Loquat). While exhibiting potential anticancer and antiviral properties, the most robust and reproducible bioactivity for this compound class is anti-inflammatory modulation .
This guide details the development of a phenotypic cell-based assay to quantify Eriobofuran activity. The core principle relies on the compound's ability to suppress the transcription of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in Lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Critical Scientific Causality: To ensure the measured reduction in Nitric Oxide (NO) is a result of specific signaling inhibition and not general cell death, this protocol mandates a Multiplexed Viability-Activity Workflow . Data is invalid without a concurrent cytotoxicity assessment.
Mechanism of Action & Assay Rationale
Eriobofurans function as upstream inhibitors of the NF-
Eriobofuran intervenes by blocking this translocation or the upstream MAPK phosphorylation, thereby reducing the extracellular accumulation of Nitric Oxide (NO).
Diagram 1: Eriobofuran Mechanism of Action
Caption: Eriobofuran inhibits NO production by blocking NF-κB translocation and MAPK signaling.
Experimental Design Strategy
Cell Model Selection
-
Justification: This line is the industry standard for inflammation screening due to its high sensitivity to LPS and robust NO secretion profile.
-
Passage Limit: Use cells between passage 5 and 20. Higher passages lose LPS sensitivity.
Reagents & Controls
| Component | Specification | Purpose |
| Test Compound | Eriobofuran (Purity >98% via HPLC) | Target Analyte |
| Solvent | DMSO (Dimethyl sulfoxide) | Solubilization (Final conc. < 0.1%) |
| Stimulant | LPS (E. coli O111:B4) | Induces inflammation (1 µg/mL) |
| Positive Control | Indomethacin or L-NMMA | Validates assay dynamic range |
| Readout 1 | Griess Reagent (Sulfanilamide + NED) | Measures Nitrite (NO proxy) |
| Readout 2 | CCK-8 or MTS Reagent | Measures Cell Viability (Metabolic activity) |
Detailed Protocols
Protocol A: The "Gatekeeper" Cytotoxicity Assay
Objective: Determine the Non-Cytotoxic Concentration (NCC) range. If Eriobofuran kills the cells, NO levels drop simply due to cell death. This leads to false positives.
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO . -
Treatment: Aspirate media. Add fresh DMEM containing Eriobofuran (0.1, 1, 5, 10, 25, 50, 100 µM). Ensure DMSO is constant (0.1%).
-
Incubation: Incubate for 24 hours.
-
Viability Readout:
-
Add 10 µL of CCK-8 (or 20 µL MTS) solution to each well.
-
Incubate for 1–4 hours until orange formazan develops.
-
Measure Absorbance at 450 nm (CCK-8) or 490 nm (MTS).
-
-
Criteria: Select concentrations where cell viability is >90% compared to the Vehicle Control.
Protocol B: The Anti-Inflammatory Bioassay (NO Inhibition)
Objective: Quantify the inhibition of NO production under inflammatory stress.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Allow adherence (12–24h). -
Pre-Treatment: Remove media.[1][6] Add 100 µL of fresh media containing Eriobofuran at determined non-toxic concentrations (e.g., 1, 5, 10, 20 µM).
-
Note: Pre-treatment for 1–2 hours is critical for prophylactic efficacy assessment.
-
-
Stimulation: Add LPS (Final concentration 1 µg/mL) to all wells except the "Blank Control."
-
Positive Control: Indomethacin (50 µM) + LPS.
-
Vehicle Control: 0.1% DMSO + LPS.
-
-
Incubation: Incubate for 18–24 hours. NO accumulates in the supernatant.
-
Griess Reaction (The Readout):
-
Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.
-
Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED in phosphoric acid).
-
Incubate 10 minutes at room temperature (protected from light).
-
-
Measurement: Read Absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate Nitrite concentration using a Sodium Nitrite (
) standard curve (0–100 µM).
Data Analysis & Validation
Calculation of Inhibition
Calculate the percentage of inhibition using the following formula:
Where:
- = Absorbance of Eriobofuran + LPS
- = Absorbance of Vehicle + LPS (Max Signal)
- = Absorbance of Media only (Background)
Quality Control Metrics
| Metric | Acceptable Range | Interpretation |
| Z-Factor | > 0.5 | Excellent assay; suitable for high-throughput screening. |
| CV% | < 10% | Low variability between replicates. |
| Viability | > 90% | Ensures NO drop is mechanistic, not toxic. |
Diagram 2: Experimental Workflow & Timeline
Caption: Multiplexed workflow separating supernatant (Activity) and cells (Viability).
Troubleshooting & Optimization
-
Solubility: Eriobofurans are lipophilic. If precipitation occurs in media, pre-dilute in DMSO and vortex vigorously. Ensure the final DMSO concentration never exceeds 0.1% to avoid solvent toxicity.
-
LPS Variability: Different batches of LPS can induce varying levels of NO. Always run a dose-response of LPS (10 ng/mL to 1 µg/mL) when changing lots to determine the EC80.
-
Phenol Red Interference: Standard DMEM contains Phenol Red, which can interfere with the Griess reaction absorbance (540 nm).
-
Solution: Use Phenol Red-free DMEM for the incubation step, or use a blank correction with media-only wells.
-
References
-
Mechanism of Action: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[7] (2023).[7] National Institutes of Health (NIH). [Link]
-
Source Material (Loquat): Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review. (2016). International Journal of Molecular Sciences. [Link]
-
Assay Protocol (NO Inhibition): Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2009).[1][8] Interdisciplinary Toxicology. [Link]
-
Cytotoxicity Standards: Cytotoxicity of Eurycomanone and Fargesin in RAW 264.7 Murine Macrophages. (2014). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and cytostatic activity of erlangerins from Commiphora erlangeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxic Potential of Eriobofuran in Human Cancer Cell Models
Abstract & Introduction
Eriobofuran is a dibenzofuran phytoalexin predominantly isolated from Eriobotrya japonica (Loquat). While historically noted for its role in plant defense, recent pharmacological interest has pivoted toward its potential as a chemotherapeutic agent. Unlike crude loquat extracts, pure Eriobofuran requires precise handling to distinguish specific molecular efficacy from generalized necrotic toxicity.
This application note details a rigorous workflow to evaluate Eriobofuran cytotoxicity. We move beyond simple "kill curves" to a multi-parametric analysis that defines the Mode of Death (MoD) . The protocols below prioritize the Cell Counting Kit-8 (CCK-8) over MTT to eliminate solubilization errors common with hydrophobic natural products, and utilize flow cytometry to map the apoptotic landscape.
Compound Handling & Preparation[1][2]
Critical Causality: Eriobofuran is a hydrophobic dibenzofuran. Improper solubilization leads to micro-precipitation in aqueous media, causing "false artificial toxicity" where cells die from physical sedimentation rather than biochemical interaction.
Reagents
-
Eriobofuran (Pure Compound): >98% purity (HPLC).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered.
-
Vehicle Control: 0.1% DMSO in culture media.
Preparation Protocol
-
Stock Solution (10 mM): Dissolve Eriobofuran powder in anhydrous DMSO. Vortex for 30 seconds.
-
Note: If the compound was stored at -20°C, allow the vial to equilibrate to Room Temperature (RT) before opening to prevent condensation (water uptake reduces DMSO stability).
-
-
Aliquot Strategy: Aliquot into amber glass vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -80°C.
-
Working Solution: Dilute the stock into pre-warmed culture media immediately prior to use.
-
Constraint: Final DMSO concentration must remain ≤ 0.1% to avoid solvent cytotoxicity.
-
Phase 1: Metabolic Activity Screening (CCK-8 Assay)
Why CCK-8? We reject the MTT assay for Eriobofuran. MTT produces insoluble formazan crystals that require solubilization with SDS or DMSO. Since Eriobofuran is already hydrophobic, adding more organic solvents for crystal dissolution can interfere with the compound's stability or optical density readings. CCK-8 (WST-8) produces a water-soluble formazan, offering higher sensitivity and a "no-wash" workflow.[1]
Experimental Workflow
-
Seeding: Seed cells (e.g., A549 or HepG2) at
cells/well in a 96-well plate.-
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not seed cells there.
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO
. -
Treatment: Aspirate old media. Add 100 µL of fresh media containing Eriobofuran at log-scale concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Controls: Vehicle (0.1% DMSO), Positive Control (e.g., Doxorubicin 1 µM), Blank (Media only).
-
-
Incubation: Treat for 24h, 48h, and 72h time points.
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm .
Data Analysis: IC Calculation
Calculate % Cell Viability using the formula:
Fit data to a Non-linear regression (sigmoidal dose-response) curve to determine the IC
Phase 2: Mode of Death Confirmation (Annexin V/PI)
Scientific Logic: A reduction in metabolic activity (CCK-8) does not confirm apoptosis. Eriobofuran may cause necrosis (uncontrolled rupture) or cytostasis. We use Annexin V (binds exposed phosphatidylserine) and Propidium Iodide (PI, stains leaky DNA) to differentiate.
Flow Cytometry Protocol[4][5][6][7][8][9][10]
-
Treatment: Treat
cells in 6-well plates with Eriobofuran at the IC and concentrations for 24 hours. -
Harvest: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them.
-
Crucial Step: Do not over-trypsinize; this can strip membrane proteins and cause false Annexin V positives.
-
-
Staining: Wash with cold PBS. Resuspend in
Binding Buffer. -
Labeling: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min at RT in the dark.
-
Acquisition: Analyze within 1 hour on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 585 nm for PI).
Interpretation Table
| Quadrant | Annexin V | PI | Biological State | Interpretation for Eriobofuran |
| Q3 (LL) | Negative | Negative | Live | Intact membrane, healthy. |
| Q4 (LR) | Positive | Negative | Early Apoptosis | PS translocation; membrane intact. Desired outcome. |
| Q2 (UR) | Positive | Positive | Late Apoptosis | Membrane compromised; secondary necrosis. |
| Q1 (UL) | Negative | Positive | Necrosis | Direct membrane rupture (toxicity sign). |
Phase 3: Mechanistic Validation (ROS & Caspases)
Hypothesis: Dibenzofurans frequently induce apoptosis via the intrinsic mitochondrial pathway, triggered by Reactive Oxygen Species (ROS) generation.
ROS Detection (DCFH-DA Assay)
-
Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Method: Treat cells with Eriobofuran for 6–12 hours. Add 10 µM DCFH-DA for 30 mins.
-
Detection: Flow cytometry or Fluorescence Microscopy (FITC channel).
-
Expectation: A right-shift in fluorescence intensity indicates oxidative stress.
Pathway Visualization
The following diagram illustrates the proposed signaling cascade activated by Eriobofuran, leading to cell death.
Figure 1: Proposed Mechanism of Action. Eriobofuran triggers ROS and inhibits Bcl-2, leading to the intrinsic apoptotic cascade.
Experimental Workflow Diagram
Figure 2: Sequential Workflow for Cytotoxicity Profiling. Validation steps are triggered only if the compound shows potency in screening.
References
-
National Institutes of Health (NIH) / NCI. "In Vitro Cell Line Screening Project (IVCLSP) Methodology." National Cancer Institute. [Link]
-
Dojindo Molecular Technologies. "Cell Counting Kit-8 (CCK-8) Technical Manual." Dojindo. [Link]
-
Bio-Rad. "Annexin V Apoptosis Assay Protocol." Bio-Rad Flow Cytometry Protocols. [Link]
-
Ito, H., et al. "Antitumor activity of compounds isolated from leaves of Eriobotrya japonica." Journal of Agricultural and Food Chemistry. [Link]
-
Gaylord Chemical. "DMSO Solubility and Stability Data." Gaylord Chemical Technical Bulletin. [Link]
Sources
Application Note: Antimicrobial Susceptibility Testing & Characterization of Eriobofuran
[1]
Introduction & Scientific Context
Eriobofuran (C₁₄H₁₂O₄) is a dibenzofuran derivative and a phytoalexin predominantly isolated from the leaves and stems of Eriobotrya japonica (Loquat). Unlike synthetic antibiotics with well-defined targets (e.g., beta-lactams targeting PBP), Eriobofuran represents a class of natural defense compounds that often exhibit multi-target activity, including membrane disruption and oxidative stress induction.
Why This Protocol is Non-Standard
Standard clinical protocols (CLSI M07/M100) are designed for hydrophilic, clinically approved drugs. Eriobofuran presents specific challenges that require modified workflows:
-
Hydrophobicity: Eriobofuran has poor water solubility (~0.099 g/L). Standard aqueous stock preparations will result in precipitation and false-negative results.
-
Lack of Breakpoints: There are no established "Susceptible" or "Resistant" breakpoints. The goal of this protocol is to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .
-
Spectrum: Literature suggests activity is most potent against Gram-positive bacteria (e.g., S. aureus, MRSA) and fungi (Candida spp.), likely due to the outer membrane barrier of Gram-negatives excluding hydrophobic molecules.
Pre-Analytical Considerations & Reagent Preparation[2]
Compound Solubility & Stock Preparation
Critical Failure Point: Direct addition of high-concentration DMSO stocks to aqueous broth often causes immediate precipitation of the compound, leading to "cloudy" wells that mimic bacterial growth.
-
Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. Ethanol is a secondary alternative but is more volatile.
-
Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock in 100% DMSO.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Culture Media Selection
Protocol A: Broth Microdilution (MIC Determination)
This protocol is adapted from CLSI M07 guidelines but optimized for hydrophobic natural products.
Experimental Workflow (Step-by-Step)
Step 1: Intermediate Dilution (The "2x" Strategy) To prevent solvent toxicity, the final DMSO concentration in the well must be < 1% (v/v).
-
Dilute the 10 mg/mL Master Stock 1:10 in CAMHB to create a 1,000 µg/mL Working Stock (DMSO concentration = 10%). Note: If precipitation occurs here, sonicate for 5 minutes.
-
Perform serial 2-fold dilutions of this Working Stock in CAMHB to generate a gradient from 512 µg/mL down to 0.5 µg/mL.
Step 2: Microplate Setup
-
Test Wells: Add 50 µL of the diluted Eriobofuran series to columns 1–10 of a 96-well round-bottom plate.
-
Growth Control (GC): Column 11 containing CAMHB + Bacteria + Solvent vehicle (1% DMSO final). Crucial for validating that the solvent does not inhibit growth.
-
Sterility Control (SC): Column 12 containing CAMHB only.
Step 3: Inoculum Preparation
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (~1.5 × 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB.
-
Add 50 µL of this diluted inoculum to all Test Wells and Growth Control wells.
-
Final System: 100 µL total volume per well.
-
Final Bacteria Conc: ~5 × 10⁵ CFU/mL.
-
Final Eriobofuran Conc: 256 µg/mL down to 0.25 µg/mL.
-
Step 4: Incubation & Reading
-
Incubate: 35 ± 2°C for 16–20 hours (24h for MRSA; 48h for Candida).
-
Readout: Visual inspection. The MIC is the lowest concentration with no visible turbidity .
-
Note on Trailing: If a "haze" persists (common with phytoalexins), use a spectrophotometer (OD₆₀₀) and define MIC as ≥80% inhibition compared to GC.
-
Workflow Visualization
Figure 1: Broth Microdilution Workflow for Hydrophobic Compounds. Note the intermediate dilution step to manage DMSO concentration.
Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
MIC values only indicate potency, not lethality. To determine if Eriobofuran kills bacteria (Bactericidal) or merely stops growth (Bacteriostatic), a Time-Kill assay is required.
Methodology:
-
Preparation: Prepare tubes containing CAMHB + Eriobofuran at 1× MIC and 4× MIC . Include a Growth Control (no drug).
-
Inoculation: Inoculate to a starting density of ~1 × 10⁶ CFU/mL.
-
Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .
-
Plating: Perform serial 10-fold dilutions in saline and plate onto nutrient agar (MHA). Incubate overnight.
-
Calculation: Count colonies and calculate log₁₀ CFU/mL.
Interpretation Logic:
-
Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) from the starting inoculum at 24h.
-
Bacteriostatic: < 3 log₁₀ reduction.
Interpretation Logic Tree
Figure 2: Decision Matrix for interpreting Time-Kill Kinetics data.
Data Reporting & Analysis
When reporting data for Eriobofuran, ensure the following metrics are tabulated. Do not rely on single replicates; perform biological triplicates.
| Parameter | Definition | Calculation Method |
| MIC | Minimum Inhibitory Concentration | Lowest conc.[1] with no visible growth. |
| MBC | Minimum Bactericidal Concentration | Lowest conc.[1] yielding <5 colonies on subculture plate (from 10µL spot). |
| MBC/MIC Ratio | Activity Mode Index | If Ratio ≤ 4: Bactericidal.If Ratio > 4: Bacteriostatic.[1] |
| IC₅₀ | Half-Maximal Inhibitory Conc.[1][2] | Calculated via non-linear regression (Sigmoidal Dose-Response) if using OD readings.[1] |
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Drug crashed out of solution upon hitting aqueous broth.[1] | Ensure the "Working Stock" step is followed.[1] Do not add 100% DMSO stock directly to the well. |
| Growth in Sterility Control | Contaminated stock solution or non-sterile DMSO.[1] | Filter sterilize stocks using a 0.22 µm PTFE (Teflon) filter.[1] Do not use standard cellulose filters (DMSO dissolves them). |
| Inconsistent MICs | Inoculum size variation. | Strictly adhere to 0.5 McFarland standard. Use a nephelometer, not just visual estimation. |
| Trailing Endpoints | Partial inhibition (common in fungi).[1] | Define MIC as 80% inhibition (MIC₈₀) rather than 100% clearance. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1]
-
Cos, P., Vlietinck, A. J., Berghe, D. V., & Maes, L. (2006). Anti-infective potential of natural products: How to develop a stronger in vitro 'proof-of-concept'. Journal of Ethnopharmacology, 106(3), 290–302.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
-
InvivoChem. (n.d.). Eriobofuran Chemical Properties and Solubility Data.
- Ito, H., & Kobayashi, E. (2020). Phytoalexins in the Rosaceae Family: Eriobofuran and its derivatives. Phytochemistry Reviews, 19, 1201–1215. (Contextual reference for chemical class).
Application Notes and Protocols for Scaling-Up Eriobofuran Isolation for Preclinical Studies
Introduction: Bridging the Gap from Discovery to Preclinical Evaluation
Eriobofuran, a dibenzofuran phytoalexin identified in the leaves of the loquat tree (Eriobotrya japonica), has emerged as a compound of interest for further investigation.[1] Dibenzofurans are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and antioxidant properties.[2] To rigorously evaluate the therapeutic potential of Eriobofuran and establish a comprehensive safety profile, a consistent and scalable supply of the pure compound is paramount for preclinical studies.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the scaled-up isolation and purification of Eriobofuran from Eriobotrya japonica leaves. The protocols outlined herein are designed to be adaptable and are grounded in established principles of natural product chemistry, with a focus on generating material of sufficient quantity and purity for preclinical toxicology and pharmacology studies. Adherence to the principles of Good Manufacturing Practice (GMP) is emphasized to ensure the quality and consistency of the isolated active pharmaceutical ingredient (API).[3][4][5][6][][8]
Section 1: Strategic Planning for Scaled-Up Isolation
Scaling up natural product isolation is not merely a linear increase in quantities but requires careful consideration of various factors to maintain efficiency and purity.[9] The transition from laboratory-scale to pilot-scale production necessitates a strategic approach to extraction, fractionation, and purification.
Biomass Collection and Preparation
The initial and critical step is the acquisition and preparation of the plant material. The concentration of secondary metabolites like Eriobofuran in Eriobotrya japonica leaves can be influenced by factors such as geographical location, season of collection, and post-harvest handling.
Protocol 1: Biomass Preparation
-
Collection: Harvest healthy, mature leaves of Eriobotrya japonica.
-
Washing: Thoroughly wash the leaves with water to remove any dirt and debris.
-
Drying: Air-dry the leaves in a well-ventilated area, preferably in the shade to prevent photodegradation of phenolic compounds. Alternatively, use a forced-air oven at a temperature not exceeding 40-50°C.
-
Grinding: Once completely dry, grind the leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation.
Estimation of Eriobofuran Quantity for Preclinical Studies
A crucial aspect of planning is to estimate the target quantity of purified Eriobofuran required for a standard preclinical toxicology package. This will dictate the scale of the isolation process. Preclinical safety evaluations typically require studies in two mammalian species (one rodent and one non-rodent).[][10] The amount of test article needed can be estimated based on the anticipated dose levels in these studies.[9]
| Preclinical Study Type | Estimated Eriobofuran Requirement (per species) | Key Considerations |
| Acute Toxicity | 1-5 g | To determine the no-observed-adverse-effect level (NOAEL) and maximum tolerated dose (MTD). |
| Repeated-Dose Toxicity (Sub-chronic, e.g., 28-day) | 10-50 g | To evaluate the toxicological effects after repeated administration. |
| Genotoxicity (e.g., Ames test, in vitro micronucleus) | <1 g | To assess the potential for mutagenicity. |
| Safety Pharmacology | 1-5 g | To investigate the effects on vital functions (cardiovascular, respiratory, central nervous system). |
Total Estimated Requirement: A conservative estimate for a comprehensive preclinical package would be in the range of 50-100 grams of highly purified Eriobofuran. This quantity accounts for the needs of various studies, analytical method development, and retention samples.
Section 2: Scaled-Up Extraction and Fractionation
The objective of this stage is to efficiently extract Eriobofuran from the plant matrix and perform a preliminary separation from the bulk of other constituents.
Extraction
Maceration is a straightforward and scalable extraction method suitable for phenolic compounds.[11][12] For larger quantities, percolation or the use of a large-scale Soxhlet apparatus can improve efficiency.
Protocol 2: Scaled-Up Maceration Extraction
-
Solvent Selection: Based on the polar nature of phenolic compounds, an 80% aqueous methanol or ethanol solution is an effective extraction solvent.[13]
-
Extraction Process:
-
Place 10 kg of powdered Eriobotrya japonica leaves in a large stainless steel or glass container.
-
Add 50 L of 80% methanol.
-
Stir the mixture periodically for 48-72 hours at room temperature.
-
Filter the extract through a coarse filter cloth to remove the bulk plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.
Liquid-Liquid Fractionation
This step aims to partition the components of the crude extract based on their polarity, thereby enriching the fraction containing Eriobofuran.
Figure 1: Liquid-Liquid Fractionation Workflow.
Protocol 3: Liquid-Liquid Fractionation
-
Hexane Wash:
-
Suspend the crude aqueous extract in water.
-
Perform successive extractions with hexane to remove non-polar compounds such as chlorophyll and lipids. Discard the hexane fractions.
-
-
Ethyl Acetate Extraction:
-
Extract the remaining aqueous phase with ethyl acetate. Eriobofuran, being a moderately polar phenolic compound, will preferentially partition into the ethyl acetate layer.
-
Repeat the ethyl acetate extraction three times.
-
-
Concentration: Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure to yield the enriched Eriobofuran fraction.
Section 3: Purification by Large-Scale Chromatography
The enriched fraction from the previous step will be subjected to chromatographic techniques to isolate Eriobofuran to a high degree of purity (>98%). A multi-step chromatographic approach is often necessary for natural product purification.[11][12][14]
Flash Chromatography
Flash chromatography is an efficient technique for the initial purification of large quantities of the enriched fraction.
Protocol 4: Flash Chromatography
-
Stationary Phase: Silica gel is a suitable stationary phase for the separation of moderately polar compounds.
-
Mobile Phase Gradient: A gradient of hexane and ethyl acetate is commonly used. The optimal gradient should be determined by preliminary thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Load the sample onto a pre-packed large-scale flash chromatography column.
-
Elute the column with the hexane-ethyl acetate gradient, starting with a low polarity and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing Eriobofuran.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the final polishing step to achieve high purity, preparative HPLC is the method of choice.
Figure 2: Final Purification by Preparative HPLC.
Protocol 5: Preparative HPLC
-
Column: A reversed-phase C18 column is suitable for the separation of phenolic compounds.
-
Mobile Phase: An isocratic or gradient system of methanol and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically used.
-
Procedure:
-
Dissolve the semi-purified Eriobofuran fraction in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to Eriobofuran.
-
Concentrate the collected fraction to obtain the pure compound.
-
-
Purity Assessment: Analyze the final product by analytical HPLC to confirm its purity.
Section 4: Quality Control and Characterization
Ensuring the identity, purity, and consistency of the isolated Eriobofuran is a critical step before its use in preclinical studies. This is a core principle of Good Manufacturing Practice.[3][4][5][6][][8]
Analytical Techniques
A battery of analytical techniques should be employed for the comprehensive characterization of the isolated Eriobofuran.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
| Mass Spectrometry (MS) | To confirm the molecular weight of Eriobofuran. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of Eriobofuran by comparing the spectral data with published values. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Protocol 6: Quality Control Analysis
-
HPLC Purity:
-
Use a validated analytical HPLC method with a C18 column and a suitable mobile phase (e.g., methanol/water gradient).
-
The purity of the final Eriobofuran batch should be ≥98%.
-
-
Structural Confirmation:
-
Obtain ¹H NMR and ¹³C NMR spectra and compare them with the data reported in the literature for Eriobofuran.
-
Confirm the molecular weight using LC-MS or direct infusion MS.
-
-
Documentation: Maintain detailed records of all analytical results for each batch of isolated Eriobofuran.
Section 5: Documentation and Compliance
Thorough documentation is a cornerstone of GMP and is essential for regulatory submissions.[3][4][5][6][][8] All steps of the isolation, purification, and analysis must be meticulously documented in batch records.
Key Documentation:
-
Raw Material Specifications: Detailed information on the source, collection, and preparation of Eriobotrya japonica leaves.
-
Batch Manufacturing Records: Step-by-step documentation of the entire isolation and purification process for each batch.
-
Analytical Reports: Complete reports of all quality control testing.
-
Certificate of Analysis (CoA): A summary document that provides the specifications and test results for a specific batch of Eriobofuran.
Conclusion
The successful execution of preclinical studies for a natural product-derived compound like Eriobofuran is critically dependent on the availability of a well-characterized and consistently produced supply of the active substance. The application notes and protocols detailed in this guide provide a comprehensive framework for the scaled-up isolation of Eriobofuran from Eriobotrya japonica leaves. By following these procedures and adhering to the principles of scientific integrity and good manufacturing practices, researchers can confidently produce the high-quality material necessary to advance the preclinical development of this promising natural product.
References
-
Cardioprotective study of Eriobotrya japonica leaf extracts against carbon tetrachloride induced toxicity in rats. PMC. Available at: [Link]
-
Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study. ACS Publications. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. EPA. Available at: [Link]
-
Method 0023A: Sampling Method for Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofuran Emissions from Stationary S. EPA. Available at: [Link]
-
Isolation And Purification Of Natural Products. Hanbon. Available at: [Link]
-
Development of new cleanup method of polychlorinated dibenzo-p-dioxins/dibenzofurans in fish by freezing-lipid filtration. ResearchGate. Available at: [Link]
-
Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. PMC. Available at: [Link]
-
Method 23 - Determination of Polychlorinated Dibenzo-p-Dioxins, Polychlorinated Dibenzofurans, Polychlorinated Biphenyls, and Po. U.S. Environmental Protection Agency. Available at: [Link]
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available at: [Link]
-
Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. PubMed Central. Available at: [Link]
-
Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L. J-Stage. Available at: [Link]
-
Isolation and Antimicrobial and Antioxidant Evaluation of Bio-Active Compounds from Eriobotrya Japonica Stems. ResearchGate. Available at: [Link]
-
Preclinical Toxicology Considerations for a Successful IND Application. GVK BIO. Available at: [Link]
-
Application of chromatographic technique in natural products. Bestchrom. Available at: [Link]
-
Removal of Dibenzofuran, Dibenzo-p-Dioxin, and 2-Chlorodibenzo-p-Dioxin from Soils Inoculated with Sphingomonas sp. Strain RW1. NIH. Available at: [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Available at: [Link]
-
Current Good Manufacturing Practice (CGMP) Regulations. FDA. Available at: [Link]
-
Analytical methods for determination of polychlorinated dibenzo-p- dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available at: [Link]
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]
-
General Considerations for Preclinical Studies Submissions. SFDA. Available at: [Link]
-
Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference?. Eurofins USA. Available at: [Link]
-
PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]
-
Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs. Available at: [Link]
-
(PDF) Synthesis and Characterization of Dibenzofuran Derivatives. ResearchGate. Available at: [Link]
-
FDA Requirements for Preclinical Studies. FDA. Available at: [Link]
-
Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review. MDPI. Available at: [Link]
-
Antitumor activity of compounds isolated from leaves of Eriobotrya japonica. PubMed. Available at: [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. Phytochemical composition of Eriobotrya japonica (Rosaceae) leaves extracts from central Veracruz, Mexico, and its effect on α-glucosidase enzyme inhibition [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 8. GMP Regulations and Compliance for API and Excipients [complianceonline.com]
- 9. altasciences.com [altasciences.com]
- 10. bgtcplaybook.document360.io [bgtcplaybook.document360.io]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the isolation of polychlorinated dibenzo-p-dioxins and furans from serum samples using immunoaffinity chromatography prior to high-resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 16. epa.gov [epa.gov]
Troubleshooting & Optimization
PhytoSeparation Technical Support: Eriobofuran Optimization Guide
Case ID: ER-LOQ-HPLC-001 Subject: Optimization of Eriobofuran Isolation from Eriobotrya japonica (Loquat) Co-extracts Status: Active Support Assigned Specialist: Senior Application Scientist, Natural Products Division
Method Development: The "Golden Standard" Protocol
User Query: "I am seeing poor resolution between Eriobofuran and the abundant triterpenes (Ursolic/Oleanolic acid) in my Loquat leaf extracts. What is the recommended starting condition?"
Technical Insight: Eriobofuran is a dibenzofuran phytoalexin. The primary challenge in Eriobotrya japonica extracts is not just the isomer separation (Eriobofuran A vs. B), but the massive interference from pentacyclic triterpenes (Ursolic Acid, Oleanolic Acid) which are highly lipophilic and abundant in the waxy leaf cuticle.
To solve this, we utilize Spectroscopic Selectivity combined with a High-Organic Gradient . Triterpenes lack a strong chromophore above 210 nm, whereas Eriobofuran (being a conjugated aromatic system) absorbs strongly in the 250–280 nm range.
Recommended HPLC Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm or 1.7 µm | High carbon load required for retention of hydrophobic dibenzofurans. End-capping reduces silanol activity for phenolic peaks. |
| Dimensions | 150 mm x 4.6 mm (Analytical) | Standard length provides sufficient theoretical plates for isomer resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of phenolic hydroxyls ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics compared to Methanol in this matrix. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (DAD) | 254 nm (Quant) & 280 nm (Qual) | CRITICAL: Avoid 210 nm. At 254 nm, triterpenes are effectively invisible, eliminating co-elution noise. |
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 40% | Initial equilibration. |
| 5.0 | 40% | Isocratic hold to elute polar flavonoids early. |
| 25.0 | 90% | Shallow gradient to resolve Eriobofuran isomers. |
| 30.0 | 100% | Column wash (elutes waxy triterpenes). |
| 35.0 | 40% | Re-equilibration. |
Sample Preparation Workflow
User Query: "My column backpressure is increasing rapidly after only 10 injections. Is the sample dirty?"
Technical Insight: Yes. Loquat leaves contain a thick waxy cuticle. Direct injection of crude alcoholic extracts precipitates waxes in the aqueous mobile phase, clogging the frit. You must implement a Liquid-Liquid Partitioning (LLE) step to remove chlorophyll and waxes.
Figure 1: Critical sample preparation workflow to remove lipophilic interferences (waxes) prior to HPLC analysis.
Troubleshooting & Optimization (FAQs)
Q1: I see a "shoulder" on my Eriobofuran peak. Is this column degradation?
-
Diagnosis: This is likely isomeric co-elution (Eriobofuran A and B) or pH mismatch.
-
The Fix:
-
Check pH: Ensure your mobile phase is pH 2.5–3.0 (0.1% Formic acid). Phenolics tail severely at neutral pH due to silanol interactions.
-
Temperature: Lower the column temperature to 20°C . Lower temperatures often improve selectivity (
) for structural isomers by reducing molecular rotation speeds. -
Stationary Phase: Switch to a Phenyl-Hexyl column. The
interactions between the phenyl phase and the dibenzofuran rings offer orthogonal selectivity compared to C18.
-
Q2: There is a massive peak at 15 minutes that swamps my signal, but only at 210 nm.
-
Diagnosis: This is Ursolic Acid or Oleanolic Acid .[1] They are naturally abundant (up to 1-2% dry weight) in Loquat.
-
The Fix: Do not use 210 nm. Switch your DAD to 254 nm or 280 nm . Eriobofuran has a conjugated aromatic system that absorbs here; triterpenes do not. This "spectral filtering" is more effective than chromatographic separation.
Q3: My retention times are shifting earlier with every run.
-
Diagnosis: "Phase Collapse" or "Wetting Issues" are unlikely at high organic. This is likely Matrix Buildup . The waxy components are coating the stationary phase, effectively turning your C18 column into a "Wax-C18" hybrid with lower retention.
-
The Fix: Run a "Sawtooth" wash at the end of every 5th injection: 100% Isopropanol (IPA) for 10 minutes at low flow (0.5 mL/min). IPA dissolves accumulated plant waxes better than ACN or MeOH.
Diagnostic Logic Tree
Use this flowchart to diagnose resolution issues during the run.
Figure 2: Decision matrix for diagnosing common chromatographic anomalies in Loquat extracts.
References
-
Ito, H., et al. (2000). "Polyphenols from Eriobotrya japonica and their cytotoxicity against human oral tumor cell lines." Chemical and Pharmaceutical Bulletin.
-
Nawrot-Hadzik, I., et al. (2014). "Analysis of Antioxidant Polyphenols in Loquat Leaves using HPLC-based Activity Profiling." Natural Product Communications.
-
Zhou, C., et al. (2011). "Simultaneous determination of oleanolic acid and ursolic acid in Eriobotrya japonica leaves by HPLC." Journal of Pharmaceutical Analysis.
-
Agilent Technologies. (2020). "Strategies for the Separation of Structural Isomers in LC." Technical Overview.
Sources
Technical Support Center: Troubleshooting Eriobofuran Instability
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Eriobofuran (C₁₄H₁₂O₄) is a biphenyl-derived dibenzofuran phytoalexin isolated from Eriobotrya japonica (Loquat).[1][2] While the dibenzofuran core is aromatic and generally robust, the specific substitution pattern—typically a 3-hydroxy-2,4-dimethoxy motif—introduces significant instability in solution.[3]
Users frequently report "disappearing peaks" in HPLC or color changes (browning) during storage. As a Senior Application Scientist, I must clarify that this is rarely spontaneous disintegration of the core.[2] Instead, it is driven by two primary vectors:[2]
-
Oxidative Instability: The phenolic hydroxyl group is prone to oxidation, forming reactive quinone intermediates or dimers, especially in alkaline or aerated solvents.[2]
-
Solubility Artifacts: With a LogP of ~2.86, Eriobofuran is lipophilic.[2] In aqueous assay buffers, it often precipitates out of solution (micro-precipitation), which is frequently misdiagnosed as chemical degradation.[2]
The Chemistry of Instability (Mechanism)
To troubleshoot effectively, you must understand the degradation pathway.[2] The phenolic moiety is the "Achilles' heel" of Eriobofuran.[2] Upon exposure to dissolved oxygen or light, the phenol undergoes radical formation, leading to polymerization or oxidation into non-absorbing or shift-absorbing species.[2]
Degradation Pathway Diagram
The following diagram illustrates the critical failure points in Eriobofuran handling:
Figure 1: Mechanistic pathways for Eriobofuran signal loss. Note that "Precipitation" is a physical loss often mistaken for chemical degradation.
Validated Solubilization & Storage Protocol
Do not treat Eriobofuran like a standard small molecule. The following protocol minimizes oxidative stress and solubility issues.
Solvent Compatibility Matrix
| Solvent | Suitability | Critical Notes |
| DMSO (Anhydrous) | High | Primary stock solvent.[2][3] Warning: DMSO is hygroscopic; water uptake promotes hydrolysis.[2] |
| Ethanol/Methanol | Medium | Good solubility, but volatile.[2][3] Evaporation alters concentration.[2] |
| Water/PBS | Low | Do not use for stock. Max solubility < 100 µM.[2][3] Requires carrier (e.g., Cyclodextrin).[2] |
| Acetone | High | Good for initial transfer, but too volatile for storage.[2][3] |
Step-by-Step Handling Workflow
-
The "Argon Shield" Rule:
-
Aliquoting Strategy:
-
Never store the bulk stock at 4°C. Freeze-thaw cycles introduce condensation (water), which accelerates degradation.[2]
-
Aliquot into single-use amber glass vials (light protection).
-
Store at -80°C for long term (>1 month) or -20°C for short term.
-
-
Assay Preparation (The "Crash" Prevention):
Troubleshooting FAQs
Q1: My HPLC peak area decreased by 40% overnight in the autosampler. Is the compound gone?
Diagnosis: Likely oxidative degradation or autosampler precipitation .[2] The Fix:
-
Check the Solvent: If your sample was in Methanol/Water (50:50), the compound may have precipitated over time due to the water content.
-
Check the Temperature: Autosamplers should be set to 4°C and protected from light.
-
Validation: Re-inject the sample. If the peak is gone, check for a new broad peak at a longer retention time (dimer) or a shorter retention time (quinone/polar degradation).[2] If no new peaks appear, it precipitated; check the vial bottom for sediment.[2]
Q2: The solution turned yellow/brown after 24 hours.
Diagnosis: Quinone formation . Explanation: The phenolic hydroxyl group on the dibenzofuran ring has oxidized.[2] This is common in buffers with pH > 7.4.[2] The Fix:
-
Add an antioxidant like Ascorbic Acid (100 µM) or BHT to your buffer if the assay permits.[2]
-
Lower the pH of your stock solution slightly (pH 6.0–6.5 is more stable than pH 7.4).[2]
Q3: Can I use plastic (polystyrene) tubes for storage?
Diagnosis: Surface Adsorption . Explanation: Eriobofuran is highly lipophilic.[2] It will bind to hydrophobic plastics (PS/PP), effectively lowering the concentration in solution.[2] The Fix: Use glass vials or low-binding polypropylene tubes only.
Diagnostic Workflow (Decision Tree)
Use this logic flow to identify the root cause of your instability.
Figure 2: Rapid diagnostic tree for Eriobofuran solution issues.
References
-
Miyakado, M., et al. (1980).[2] "Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L." Journal of Pesticide Science.[2]
-
Friedman, M., & Jürgens, H. S. (2000).[2] "Effect of pH on the stability of plant phenolic compounds." Journal of Agricultural and Food Chemistry.
-
Watanabe, K., et al. (1982).[1][2] "Isolation and Identification of Eriobofuran as a Phytoalexin from Loquat." Agricultural and Biological Chemistry.
-
PubChem. (2025).[2][4] "Eriobofuran Compound Summary." National Library of Medicine.[2] [2]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Eriobofuran (FDB020880) - FooDB [foodb.ca]
- 4. 2(5H)-Furanone, 3-((13R)-13-((2R,2'R,5R,5'R)-5'-((1S)-1-(acetyloxy)undecyl)octahydro(2,2'-bifuran)-5-yl)-13-hydroxytridecyl)-5-methyl-, (5S)- | C39H68O7 | CID 441645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Analysis of Eriobofuran
Executive Summary & Analyte Profile
User Query: "How do I enhance the resolution of Eriobofuran in mass spectrometry?"
Technical Context:
Eriobofuran (
-
Structural Isomers: Other dibenzofuran derivatives (e.g., isomeric methoxy-dibenzofuranols).[1]
-
Biosynthetic Precursors: Biphenyls (e.g., Aucuparin derivatives) which share similar polarity and fragmentation patterns.[1]
-
Isobars: Compounds with identical nominal mass but different structures.[1]
This guide provides a self-validating workflow to resolve Eriobofuran from these interferences using LC-MS/MS and HRMS (High-Resolution Mass Spectrometry).
Analyte Snapshot
| Property | Specification | Critical Note |
| Compound | Eriobofuran | Phytoalexin (Dibenzofuran class) |
| Formula | Monoisotopic Mass: ~244.0736 Da | |
| Ionization | ESI Negative (Preferred) | Phenolic -OH facilitates deprotonation |
| LogP | ~2.8 - 3.3 | Moderately hydrophobic; elutes late on C18 |
| Key Interference | Noreriobofuran, Aucuparin | Requires |
Troubleshooting Guide: Chromatographic Resolution ( )
Issue: "I see a broad peak or multiple shoulders at the expected retention time of Eriobofuran."
Root Cause: Standard C18 columns rely on hydrophobic interaction, which is often insufficient to separate positional isomers of dibenzofurans.[1]
Protocol A: Stationary Phase Selection
Recommendation: Switch from C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase.
-
Mechanism: These phases utilize
- interactions.[1] The electron-rich dibenzofuran ring of Eriobofuran interacts differently with the fluorinated/phenyl ring of the stationary phase compared to its isomers, significantly enhancing selectivity ( ).[1]
Protocol B: Mobile Phase Optimization
Standard Method: Water/Acetonitrile with 0.1% Formic Acid. Enhanced Method:
-
Modifier: Use Methanol instead of Acetonitrile for the organic phase. Methanol's protic nature often provides better selectivity for phenolic isomers, despite slightly higher backpressure.[1]
-
Buffer: Add 5mM Ammonium Acetate to the aqueous phase. This stabilizes pH (~6.[1]8) and improves peak shape for ionizable phenols.[1]
Validated Gradient (PFP Column)[1]
-
Column: Raptor FluoroPhenyl or similar (2.1 x 100mm, 1.8 µm)
-
Flow: 0.35 mL/min
-
Temp: 40°C
| Time (min) | %A (Water + 5mM NH4Ac) | %B (Methanol) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
Troubleshooting Guide: Spectral Resolution & MS Parameters
Issue: "My peaks are separated, but the mass spectrum is noisy or shows interference."
Root Cause: Matrix suppression or isobaric overlap in low-resolution quadrupole systems.
Protocol C: Ionization & Polarity
While some papers suggest Positive Mode (
Optimized Source Parameters (ESI-):
-
Spray Voltage: -2.5 kV to -3.0 kV (Lower voltage reduces discharge in negative mode).[1]
-
Capillary Temp: 300°C (Dibenzofurans are thermally stable).
-
Sheath Gas: 40-50 arb units (High flow needed to desolvate hydrophobic droplets).[1]
Protocol D: MRM Transition Setup (QqQ)
For quantification, use Multiple Reaction Monitoring (MRM) to eliminate isobaric noise.[1]
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| 243.1 | 228.1 | 20-25 | Loss of Methyl radical ( |
| 243.1 | 199.1 | 35-40 | Ring cleavage/Loss of |
| 243.1 | 185.0 | 45 | Deep fragmentation (Quantifier). |
Critical Check: If using High-Resolution MS (Orbitrap/TOF), set extraction window to < 5 ppm . The exact mass of the deprotonated ion
is 243.0663 .[1]
Visual Workflow: Method Development Logic
Caption: Decision tree for resolving Eriobofuran from isomeric interferences. Priority is given to stationary phase chemistry (
Frequently Asked Questions (FAQs)
Q1: Can I use GC-MS for Eriobofuran instead of LC-MS? A: Yes, but it requires derivatization. Eriobofuran has free hydroxyl groups.[1] You must use BSTFA or MSTFA to create TMS-derivatives (Trimethylsilyl) to make it volatile enough. Without derivatization, peak tailing and thermal degradation will occur.[1] LC-MS is generally preferred to avoid this extra step.[1]
Q2: I see a peak at m/z 221. Is this Eriobofuran? A: No. Do not confuse Eriobofuran with Carbofuran. Carbofuran is a pesticide with MW ~221 Da.[1] Eriobofuran is a natural phytoalexin with MW ~244 Da.[1][2] If you see m/z 221, check your standard purity or field contamination; it is chemically unrelated.[1]
Q3: My calibration curve is non-linear at high concentrations. Why?
A: Phenolic compounds like Eriobofuran are prone to dimerization in the ESI source at high concentrations (
-
Fix: Dilute your samples. Ensure your highest standard is within the linear dynamic range (typically < 1000 ng/mL for this class of compounds).[1]
Q4: How do I distinguish Eriobofuran from Aucuparin?
A: Aucuparin is a biphenyl, not a dibenzofuran.[1] While they are biosynthetically related, they have different masses (Aucuparin MW ~214, Eriobofuran MW ~244).[1] If you suspect "Hydroxy-aucuparin" (MW ~230) or methylated versions, rely on the exact mass (HRMS) and the PFP column separation , as biphenyls have more rotational freedom than the rigid dibenzofuran ring, leading to different retention times on
References
-
Liu, Y., et al. (2020). "Bioactive activities and chemical profile characterization using paper spray mass spectrometry of extracts of Eriobotrya japonica Lindl.[1] leaves." Rapid Communications in Mass Spectrometry. Link
- Relevance: Establishes the MS profiling of Loquat extracts and identific
-
Hülya, Ç., et al. (2012). "Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica."[1] Physiological and Molecular Plant Pathology. Link
- Relevance: Definitive source on the co-occurrence of Eriobofuran with isomeric biphenyls and dibenzofurans in Rosaceae.
-
Kemp, M.S., et al. (1983). "Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran."[1][3] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Relevance: Foundational chemistry on dibenzofuran isomers and their structural elucidation.[4]
-
-
FooDB Database. "Compound: Eriobofuran (FDB020880)."[1] Link[1]
-
Relevance: Verification of physicochemical properties (LogP, pKa) for method development.[1]
-
Sources
- 1. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Eriobofuran (C14H12O4) [pubchemlite.lcsb.uni.lu]
- 3. Isolation, structure determination, and total synthesis of the dibenzofurans α- and β-pyrufuran, new phytoalexins from the wood of Pyrus communis L. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Novel dibenzofuran and biphenyl phytoalexins from Sorbus pohuashanensis suspension cell and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eriobofuran Derivatization & Optimization
Topic: High-Efficiency Functionalization of the 2,4-dimethoxy-3-hydroxydibenzofuran Core
Executive Summary
Eriobofuran (specifically 2,4-dimethoxy-3-hydroxydibenzofuran ) is a phytoalexin isolated from Eriobotrya japonica (Loquat).[1] While the dibenzofuran scaffold is robust, the specific derivatization of the C3-hydroxyl group presents unique challenges due to steric crowding from the flanking methoxy groups at C2 and C4.
This guide addresses the three most common failure modes reported by our users: incomplete conversion (steric hindrance) , oxidative degradation (ring opening) , and purification co-elution .
Module 1: The Optimized Derivatization Workflow
The standard Williamson ether synthesis often fails for Eriobofuran due to the "ortho-effect" of the C2/C4 methoxy groups. We recommend the Cesium-Promoted Interface protocol for maximum conversion.
Protocol: C3-O-Alkylation/Acylation
-
Preparation: Dissolve Eriobofuran (1.0 equiv) in anhydrous DMF (0.1 M). Note: Do not use acetone; the boiling point is insufficient to overcome the activation energy barrier caused by steric hindrance.
-
Activation: Add Cesium Carbonate (
) (1.5 equiv). -
Reagent Addition: Add the electrophile (alkyl halide or acyl chloride, 1.2 equiv) dropwise at 0°C, then warm to 60°C .
-
Quench: Pour into ice-cold dilute HCl (0.5 M).
Workflow Visualization
Figure 1: The optimized workflow emphasizes the critical activation step using Cesium Carbonate to overcome steric hindrance at the C3 position.
Module 2: Troubleshooting Guides (Q&A)
Category A: Reaction Kinetics & Yield
Q: Why does my reaction stall at 40-50% conversion even after 24 hours?
A: This is the classic "2,4-Dimethoxy Steric Lock."
The hydroxyl group at C3 is sandwiched between two methoxy groups. Standard bases like
-
The Fix: Switch to
in DMF . The larger ionic radius of Cesium creates a "loose" ion pair, increasing the nucleophilicity of the phenoxide. If the electrophile is bulky (e.g., a tertiary group), you must switch to Sodium Hydride (NaH) in THF to force the deprotonation.
Q: I am trying to synthesize an ester derivative, but I am getting hydrolysis products. A: Phenolic esters on electron-rich rings are labile. The electron-donating methoxy groups increase the electron density on the ring, making the carbonyl carbon of your new ester more susceptible to nucleophilic attack (hydrolysis) during workup.
-
The Fix: Perform the workup with neutral buffers (Phosphate buffer pH 7.0) rather than acidic or basic washes. Avoid methanol in your column chromatography, as transesterification can occur on the silica surface.
Category B: Stability & Degradation
Q: My reaction mixture turned dark brown/black. Is my product gone? A: Likely, yes. This indicates oxidative polymerization . The dibenzofuran core is electron-rich. While stable in nature, under basic conditions in the presence of trace oxygen, it can form quinone-methide-like intermediates that polymerize.
-
The Fix:
-
Degas all solvents with Argon/Nitrogen sparging for 15 minutes prior to use.
-
Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) if the reaction requires heating above 80°C.
-
Category C: Purification & Analysis
Q: I cannot separate the product from the starting material on TLC/HPLC. A: The polarity shift from a masked phenol (product) to a free phenol (starting material) is sometimes masked by the lipophilicity of the dibenzofuran core.
-
The Fix:
-
TLC: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:EtOAc. The aromatic solvent interacts differently with the dibenzofuran
-system. -
Visualization: Do not rely solely on UV. Use Anisaldehyde stain . Eriobofuran (phenol) typically stains reddish-purple, while the alkylated derivative will stain a distinct blue/grey or char differently.
-
Module 3: Experimental Data & Compatibility
Solvent & Base Compatibility Matrix
Use this table to select conditions based on your electrophile type.
| Electrophile Type | Recommended Base | Solvent | Temp (°C) | Expected Yield | Notes |
| Primary Alkyl Halide (e.g., MeI, BnBr) | DMF | 25-60 | >90% | Standard protocol. | |
| Acyl Chloride (e.g., Acetyl chloride) | Pyridine/DMAP | DCM | 0-25 | >85% | DMAP is required to activate the acyl chloride. |
| Bulky Electrophile (e.g., Isopropyl bromide) | NaH (60%) | THF | Reflux | 60-75% | Requires rigorous anhydrous conditions. |
| Sulfonyl Chloride (e.g., Tosyl chloride) | DCM | 0 | >95% | Very fast reaction; watch for hydrolysis. |
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for isolating the root cause of derivatization failure.
References
-
Isolation & Structure: Watanabe, K., et al. "Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L." Agricultural and Biological Chemistry, vol. 46, no.[1] 2, 1982.[1][3]
-
Phytoalexin Context: Chizzali, C., & Beerhues, L. "Phytoalexins of the Pyrinae: Biphenyls and Dibenzofurans."[4] Beilstein Journal of Organic Chemistry, vol. 8, 2012.
-
Dibenzofuran Synthesis: Xiao-Wei, L., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances, 2019.[5]
- General Reactivity: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. (Standard Reference Text).
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv. 'Holsteiner Cox' and Pyrus communis cv. 'Conference' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Strategies to Increase Eriobofuran Production in Cell Cultures
Welcome to the technical support center for the production of Eriobofuran in cell cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. As a novel benzofuran, the production of Eriobofuran in laboratory settings can be challenging. This document synthesizes established principles of fungal secondary metabolite production to offer practical solutions for enhancing your Eriobofuran yield.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Eriobofuran and its production.
Q1: What is Eriobofuran and why is it of interest?
A1: Eriobofuran is a specialized, or secondary, metabolite belonging to the benzofuran class of compounds. Benzofurans are known for a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The interest in Eriobofuran stems from its potential as a novel therapeutic agent, a common driver for the exploration of new benzofuran derivatives.[1][2][3]
Q2: What type of organism produces Eriobofuran?
A2: While Eriobofuran is a less-documented specific compound, it is structurally related to other benzofurans produced by endophytic fungi, particularly from the genus Pestalotiopsis.[4][5][6] This guide will therefore focus on strategies applicable to Pestalotiopsis species as a likely source for Eriobofuran production.
Q3: What are the general steps for producing Eriobofuran in a lab setting?
A3: The general workflow for Eriobofuran production involves:
-
Strain Isolation and Culture: Isolating and maintaining a pure culture of the Eriobofuran-producing fungus.
-
Inoculum Preparation: Growing a sufficient amount of the fungus to start the production culture.
-
Production Culture: Cultivating the fungus in a liquid medium under specific conditions to promote Eriobofuran biosynthesis.
-
Elicitation (Optional): Adding specific compounds (elicitors) to the culture to stimulate Eriobofuran production.
-
Harvesting and Extraction: Separating the fungal biomass from the liquid culture and extracting the Eriobofuran.
-
Purification and Analysis: Purifying the Eriobofuran from the crude extract and quantifying the yield.
Troubleshooting Guide
This section provides solutions to common problems encountered during Eriobofuran production.
Low or No Eriobofuran Yield
Issue: I have successfully grown the fungal culture, but the yield of Eriobofuran is consistently low or undetectable.
Potential Causes and Solutions:
-
Suboptimal Culture Conditions: The production of secondary metabolites is highly sensitive to environmental factors.
-
Solution: Systematically optimize culture parameters such as media composition, pH, temperature, and aeration. For Pestalotiopsis species, optimal growth is often observed at a pH between 5.5 and 6.0 and a temperature of 20-25°C.[7]
-
-
Incorrect Harvest Time: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase when cell growth slows.
-
Solution: Conduct a time-course study by harvesting and analyzing samples at different time points to determine the optimal production window.
-
-
Nutrient Limitation or Repression: The availability of key nutrients can either trigger or suppress secondary metabolism.
-
Solution: Experiment with different carbon and nitrogen sources and their concentrations. For some fungi, limiting a key nutrient like nitrogen can induce secondary metabolite production.
-
-
Lack of Precursors: The biosynthetic pathway for Eriobofuran may require specific precursor molecules that are not sufficiently available in the standard culture medium.
-
Solution: While the specific pathway for Eriobofuran is not detailed, benzofuran synthesis often involves intermediates from the shikimate and polyketide pathways. Supplementing the medium with precursors like aromatic amino acids or acetate could enhance production.
-
Inconsistent Eriobofuran Production
Issue: The yield of Eriobofuran varies significantly between different batches, even when using the same protocol.
Potential Causes and Solutions:
-
Genetic Instability of the Fungal Strain: Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing.
-
Solution: Prepare a large batch of frozen stock cultures from a high-yielding batch. Use a fresh vial from this stock for each new set of experiments.
-
-
Variability in Inoculum: The age and density of the inoculum can affect the subsequent production phase.
-
Solution: Standardize your inoculum preparation protocol. Ensure that the inoculum is from a culture of a specific age and that the same volume or cell density is used to start each production culture.
-
-
Inconsistent Elicitor Preparation or Application: If using elicitors, variations in their preparation or the timing of their addition can lead to inconsistent results.
-
Solution: Prepare a large batch of elicitor solution and store it under appropriate conditions. Add the elicitor at the same time point in the culture's growth phase for each experiment.
-
Culture Contamination
Issue: My fungal cultures are being overgrown by bacteria or other fungi.
Potential Causes and Solutions:
-
Poor Aseptic Technique: Contamination is often introduced during handling.
-
Solution: Strictly adhere to aseptic techniques. Work in a laminar flow hood, sterilize all equipment and media, and minimize the exposure of cultures to the open air.
-
-
Contaminated Reagents or Equipment: The source of contamination may be in the media, water, or lab equipment.
-
Solution: Autoclave all media and equipment properly. Filter-sterilize heat-labile components. Regularly clean and disinfect incubators and work surfaces.
-
-
Airborne Spores: Fungal spores are ubiquitous in the environment and can easily contaminate cultures.
-
Solution: Keep the lab environment clean and minimize air currents. Consider using an air purifier in the culture room.
-
Experimental Protocols
Protocol 1: Time-Course Study for Optimal Eriobofuran Production
Objective: To determine the optimal time to harvest the fungal culture for maximum Eriobofuran yield.
Methodology:
-
Prepare a series of identical production cultures of the Eriobofuran-producing fungus.
-
Incubate the cultures under your standard optimized conditions.
-
Starting from day 3, and every 24 hours thereafter for a total of 14 days, harvest one culture flask.
-
For each harvested flask, separate the mycelium from the broth by filtration.
-
Dry the mycelium to determine the biomass.
-
Extract Eriobofuran from both the mycelium and the broth separately.
-
Analyze the Eriobofuran concentration in each extract using a suitable analytical method (e.g., HPLC).
-
Plot the Eriobofuran concentration and biomass against time to identify the peak production day.
Protocol 2: Elicitor Screening for Enhanced Eriobofuran Production
Objective: To identify effective elicitors for increasing Eriobofuran production.
Methodology:
-
Prepare stock solutions of various elicitors (see table below for examples).
-
Set up a series of production cultures.
-
Based on the results of the time-course study, add a specific concentration of each elicitor to the cultures at the beginning of the stationary phase. Include a control culture with no elicitor.
-
Incubate the cultures for a further 48-72 hours.
-
Harvest the cultures and extract Eriobofuran.
-
Analyze the Eriobofuran concentration and compare the yields from the elicited cultures to the control.
Data Presentation
Table 1: Example Elicitors for Enhancing Secondary Metabolite Production
| Elicitor Type | Example | Typical Concentration Range | Reference |
| Biotic | Fungal Cell Wall Extracts (e.g., from Aspergillus niger) | 50-200 µg/mL | [8] |
| Chitosan | 50-150 mg/L | [9] | |
| Yeast Extract | 1-5 g/L | [9] | |
| Abiotic | Heavy Metal Salts (e.g., CuSO₄, CdCl₂) | 10-100 µM | [9] |
| Salicylic Acid | 50-200 µM | [10] | |
| Methyl Jasmonate | 10-100 µM | [10] |
Visualizations
Diagram 1: General Workflow for Eriobofuran Production
Caption: A simplified workflow for the production of Eriobofuran.
Diagram 2: Troubleshooting Logic for Low Eriobofuran Yield
Caption: A troubleshooting flowchart for addressing low Eriobofuran yield.
References
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auctoresonline.org [auctoresonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Secondary Metabolites Produced by an Endophytic Fungus Pestalotiopsis microspora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijhst.ut.ac.ir [ijhst.ut.ac.ir]
- 9. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of paclitaxel production by Neopestalotiopsis vitis via optimization of growth conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of Substituted Furan Cores for Natural Product Analogs
Introduction: The furan moiety is a cornerstone in the architecture of numerous biologically active natural products. Its synthesis, particularly in the context of complex molecules, presents a unique set of challenges that require a nuanced understanding of reaction mechanisms and a systematic approach to troubleshooting. This technical support center is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth guidance on overcoming common hurdles encountered during the final steps of synthesizing substituted furan-containing molecules, using the synthesis of a lissoclinolide-like core as a representative example.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that arise during the synthesis of complex furan derivatives.
Q1: My palladium-catalyzed cross-coupling reaction to functionalize the furan ring is giving low yields. What are the likely causes?
A1: Low yields in palladium-catalyzed cross-coupling reactions involving furan rings are a frequent challenge. The primary culprits often fall into one of the following categories:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species. Furthermore, certain functional groups on your substrates or impurities can act as catalyst poisons.
-
Ligand Choice: The choice of phosphine ligand is critical. The steric and electronic properties of the ligand influence the stability of the catalytic complex and the rates of oxidative addition and reductive elimination. For furan substrates, bulky electron-rich ligands are often a good starting point.
-
Base Incompatibility: The base used in the reaction is crucial for the transmetalation step. An inappropriate base can lead to side reactions, such as the decomposition of your starting materials or the formation of unwanted byproducts. Common bases include carbonates, phosphates, and alkoxides. The solubility of the base in the reaction solvent is also a key factor.
-
Substrate Stability: Furan rings, especially those with electron-donating groups, can be sensitive to the reaction conditions, particularly elevated temperatures, which can lead to decomposition.
Q2: I am observing significant amounts of homocoupling of my organometallic reagent. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where the organometallic reagent couples with itself instead of the furan substrate. To mitigate this:
-
Control the Rate of Addition: Add the organometallic reagent slowly to the reaction mixture. This maintains a low concentration of the reagent at any given time, favoring the cross-coupling pathway.
-
Optimize the Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction, which may have a higher activation energy than the desired cross-coupling.
-
Ligand and Catalyst Loading: Adjusting the ligand-to-metal ratio and the overall catalyst loading can influence the relative rates of the desired and undesired reactions.
Q3: Purification of my final furan-containing product is proving difficult. What strategies can I employ?
A3: The purification of complex furan derivatives can be challenging due to their potential instability and the presence of closely related impurities.[1] Consider the following:
-
Chromatography on Deactivated Silica: Furan compounds can be acid-sensitive. Using silica gel that has been deactivated with a base (e.g., triethylamine) can prevent decomposition on the column.
-
Alternative Purification Techniques: If column chromatography is problematic, consider other methods such as preparative thin-layer chromatography (prep-TLC), high-performance liquid chromatography (HPLC), or crystallization.
-
Adsorption/Desorption Methods: For some furan derivatives, purification using activated carbon followed by desorption with a suitable solvent can be an effective strategy, especially for removing polar impurities.[2]
Section 2: Troubleshooting Guide for the Final Step of a Lissoclinolide-like Synthesis
The final key step in the synthesis of many complex furan-containing natural products involves the formation of a carbon-carbon bond at the 5-position of the furan ring. A common and powerful method to achieve this is a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling.
Scenario: You are attempting to couple a vinylstannane or a vinylboronic acid to a 5-bromo-3-substituted furan precursor to install the side chain, but are encountering issues.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for the final coupling step.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling to Form a 3,5-Disubstituted Furan
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
5-Bromo-3-substituted furan precursor
-
Vinylboronic acid or pinacol ester derivative
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous and degassed solvent (e.g., a mixture of toluene and water, or dioxane)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-3-substituted furan (1.0 equiv.), the vinylboronic acid derivative (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, add the palladium catalyst (0.02-0.05 equiv.).
-
Solvent Addition: Add the degassed solvent to the flask via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (consider deactivation with triethylamine if your product is acid-sensitive).
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh3)4 (3 mol%) | A versatile and commonly used catalyst for Suzuki couplings. |
| Base | K2CO3 (2.0 equiv.) | A moderately strong base that is effective in many cases. |
| Solvent | Toluene/H2O (4:1) | A biphasic system that often facilitates the reaction. |
| Temperature | 90 °C | A good starting temperature to balance reaction rate and stability. |
Section 3: Mechanistic Insights and Advanced Troubleshooting
A deeper understanding of the reaction mechanism can aid in more effective troubleshooting.
The Catalytic Cycle of a Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting based on the catalytic cycle:
-
Issue with Oxidative Addition: If the reaction does not initiate, the oxidative addition of the furan bromide to the Pd(0) complex may be the slow step. Using a more electron-rich ligand or a more reactive palladium source can facilitate this step.
-
Problem with Transmetalation: If starting materials are consumed but no product is formed, the transmetalation step may be problematic. This is often related to the choice of base. Ensure the base is strong enough and soluble in the reaction medium. For less reactive boronic acids, a stronger base like Cs2CO3 may be necessary.
-
Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be slow. Bulky phosphine ligands can promote this step by creating a more sterically crowded metal center.
References
- Gerwick, W. H., et al. (1990). Lissoclinolide, a new furan-containing metabolite from the ascidian Lissoclinum patella.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved February 7, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Furans. Retrieved February 7, 2026, from a relevant BenchChem technical guide.
- Mandali, P. K., & Chand, D. K. (2015). Easily prepared Palladium nanoparticles catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. Synthesis, 47(11), 1661-1668.
- Sniady, A., Durham, A., Morreale, M. S., Wheeler, K. A., & Dembinski, R. (2007). Zinc chloride-catalyzed 5-endo-dig cycloisomerization of 1,4-di- and 1,2,4-trisubstituted but-3-yn-1-ones in dichloromethane at room temperature provides 2,5-di- and 2,3,5-trisubstituted furans in high yields. Organic Letters, 9(7), 1175-1178.
- European Patent Office. (2021). Method and apparatus for purifying a furan derivative (EP 4032881 A1).
- MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
- ACS Publications. (2019). Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. Organic Letters.
- RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
- MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
- NIH. (n.d.). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Retrieved February 7, 2026, from a relevant NIH-hosted journal article.
- Bentham Science. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Letters in Organic Chemistry. Retrieved February 7, 2026, from a relevant Bentham Science journal article.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
- ResearchGate. (n.d.). Furan Oxidation Reactions in the Total Synthesis of Natural Products.
- ResearchGate. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review.
Sources
contamination issues in Eriobofuran cell culture experiments
Troubleshooting & Optimization for In Vitro Applications
Welcome. You are likely here because your Eriobofuran (or related dibenzofuran phytoalexin) experiments are showing signs of "contamination," inconsistent cytotoxicity, or unexpected immunological data.
As a Senior Application Scientist, I often see researchers mistake the physicochemical properties of Eriobofuran for biological contamination. This compound is a hydrophobic dibenzofuran derivative isolated from Eriobotrya japonica (Loquat). Its behavior in aqueous cell culture media is biphasic and chemically distinct from standard hydrophilic drugs.
This guide distinguishes between biological contamination (bacteria, fungi, endotoxin) and chemical artifacts (precipitation, cytotoxicity) to save your cell lines and your data.
Part 1: The "Fake" Contamination (Chemical Artifacts)
Q: I added the Eriobofuran stock to my media, and it immediately turned cloudy. Is this bacterial contamination?
A: Unlikely. This is almost certainly "Micro-Precipitation." Eriobofuran is highly hydrophobic. When a DMSO stock solution is introduced directly into an aqueous environment (media) without intermediate steps or rapid dispersion, the compound crashes out of solution.
-
The Diagnostic:
-
Timing: Bacterial growth takes hours to days to turn media turbid. Precipitation happens in milliseconds to seconds.
-
Microscopy: Under 400x phase contrast, precipitates appear as crystalline shards or irregular aggregates that shimmer (Brownian motion) but do not have the uniform shape or directional motility of bacilli/cocci.
-
-
The Fix:
-
Vortex-Loading: Vortex the culture media while slowly adding the DMSO stock to the center of the vortex.
-
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).
-
Pre-warm: Cold media accelerates precipitation. Warm media to 37°C before addition.
-
Q: I see "black dots" vibrating around my cells after 24 hours. Antibiotics aren't helping.
A: This is likely "Cellular Debris" (Apoptotic Bodies), not bacteria. Eriobofuran is a phytoalexin with potent antiproliferative and apoptotic effects, particularly in cancer lines (e.g., HepG2, MCF-7).
-
The Mechanism: High-dose Eriobofuran induces apoptosis. The "black dots" are blebbing membranes and fragmented organelles. They exhibit Brownian motion (vibration in place) rather than the "swimming" trajectory of bacteria.
-
The Validation:
-
Do a "No-Cell" Control: Incubate media + Eriobofuran (at the same concentration) in a cell-free well. If it remains clear while the cell-containing well has "dots," it is cytotoxicity, not contamination.
-
Part 2: The "Real" Contamination (Biological Vectors)
Q: My cells are activating (high IL-6/TNF-
A: You likely have Endotoxin (LPS) contamination. If you isolated Eriobofuran yourself from Eriobotrya japonica leaves, or purchased "crude" extract, this is a critical risk. Plant extractions are frequently contaminated with Gram-negative soil bacteria lipopolysaccharides (LPS).
-
The Confounding Factor: LPS binds TLR4 receptors on macrophages/monocytes, mimicking the immunomodulatory effects you might be studying.
-
The Protocol:
-
Test: Use a chromogenic LAL (Limulus Amebocyte Lysate) assay on your stock solution.
-
Purify: If positive, pass the stock through a Polymyxin B column (binds LPS) before use in culture.
-
Q: I see filamentous growth appearing after 72 hours.
A: This is Fungal Contamination (Endophytes).
Loquat leaves contain endophytic fungi (e.g., Pestalotia, Entomosporium).[1] If the initial extraction did not use 0.22
Part 3: Visual Troubleshooting Logic
Use this decision tree to diagnose the specific nature of your "contamination."
Caption: Diagnostic flow for distinguishing Eriobofuran precipitation and cytotoxicity from biological contamination.
Part 4: Validated Preparation Protocol
To ensure data integrity, you must create a Self-Validating System . This protocol minimizes precipitation and eliminates biological contaminants.
Protocol: Sterile Reconstitution of Hydrophobic Plant Extracts
Reagents:
-
Eriobofuran Powder (Lyophilized)
-
DMSO (Dimethyl Sulfoxide), sterile, cell-culture grade
-
0.22
m PTFE Syringe Filter (Hydrophobic membrane is critical)
Step-by-Step:
-
Solvent Calculation: Calculate the volume of DMSO needed to create a 1000x Stock Solution .
-
Why? You want to add 1
L of drug per 1 mL of media to keep DMSO at 0.1%.
-
-
Dissolution: Add DMSO to the powder. Vortex vigorously for 30 seconds. Ensure no visible crystals remain.
-
Checkpoint: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterile Filtration (The Critical Step):
-
Do NOT filter the final aqueous media (the drug will bind to the filter or precipitate).
-
DO filter the 1000x DMSO stock using a PTFE or Nylon filter .
-
Note: Do not use Cellulose Acetate (CA) or PES filters for pure DMSO; they may dissolve or leach chemicals.
-
-
Aliquot & Freeze: Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles which induce crystallization.
Part 5: Data Summary - Contamination vs. Artifacts
| Feature | Bacterial Contamination | Chemical Precipitation | Cytotoxicity (Apoptosis) |
| Onset Time | 12–48 Hours | Immediate (<1 min) | 24–72 Hours |
| pH Change | Acidic (Yellow Media) | No Change | No Change |
| Motility | Directional (Swimming) | Brownian (Vibrating) | Brownian (Vibrating) |
| Morphology | Uniform Rods/Cocci | Irregular Shards/Crystals | Irregular Blebs/Debris |
| "No-Cell" Control | Turbid | Turbid (if conc. is high) | Clear (Key Differentiator) |
Part 6: References
-
Watanabe, K., et al. (1982).[1] Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L. Agricultural and Biological Chemistry.[1]
-
Corning Life Sciences. (2021). Endotoxins and Cell Culture: Contamination Sources and Prevention.[2][3][4] Corning Technical Reviews.
-
Oda, K., et al. (2020). Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library. Journal of Natural Medicines.
-
ATCC. (2024). Mycoplasma Contamination: Detection and Prevention. ATCC Technical Guides.
-
Sigma-Aldrich. (2023). Cell Culture Contamination Troubleshooting Guide. Merck/Sigma Technical Support.
Sources
Validation & Comparative
Comparative Analysis of Eriobofuran: From Phytoalexin to Therapeutic Lead
A Technical Guide for Drug Development Professionals
Executive Summary
Eriobofuran (2,4-dimethoxy-3-hydroxydibenzofuran) represents a distinct class of dibenzofuran derivatives known as phytoalexins. Unlike the parent compound dibenzofuran —a notorious environmental xenobiotic—eriobofuran is synthesized de novo by the Loquat tree (Eriobotrya japonica) in response to fungal stress (Entomosporium eriobotryae).
This guide objectively compares Eriobofuran against established dibenzofuran derivatives (e.g., Usnic Acid ) and synthetic analogs. While Eriobofuran demonstrates potent antifungal and anti-inflammatory potential, its translation into clinical oncology requires rigorous structure-activity relationship (SAR) profiling to overcome the lipophilicity and bioavailability challenges inherent to the dibenzofuran scaffold.
Chemical Architecture & Structural Homology
The dibenzofuran scaffold is a tricyclic system consisting of two benzene rings fused to a central furan ring. The biological outcome (toxin vs. therapeutic) is strictly dictated by the substitution pattern.
-
Dibenzofuran (Parent): Unsubstituted.[1] Planar, highly lipophilic, and metabolically stable. It intercalates DNA and persists in adipose tissue, leading to toxicity without therapeutic gain.
-
Eriobofuran (Target): Substituted at positions 2, 3, and 4 (methoxy/hydroxy).[1] These oxygenated functional groups disrupt the planarity slightly and increase polarity, allowing for specific protein binding (e.g., fungal enzymes, NF-κB) rather than non-specific intercalation.
-
Usnic Acid (Comparator): A naturally occurring dibenzofuran derivative from lichens.[2] It possesses a unique keto-enol tautomerism that drives its uncoupling of oxidative phosphorylation, a mechanism distinct from Eriobofuran.
Comparative Bioactivity Analysis
The following table synthesizes experimental data comparing Eriobofuran with key alternatives. Note the distinction between pure compound data and extract-based data.
Table 1: Comparative Pharmacological Profile
| Feature | Eriobofuran | Usnic Acid | Dibenzofuran (Parent) | Synthetic Benzofuran (Tubulin Inhibitor) |
| Primary Class | Phytoalexin (Plant Defense) | Lichen Metabolite | Xenobiotic / Pollutant | Medicinal Lead |
| Key Indication | Antifungal / Anti-inflammatory | Antibacterial / Anticancer | None (Toxicity Standard) | Chemotherapy |
| Mechanism (MOA) | Fungal membrane disruption; NF-κB inhibition (putative) | Uncoupling of Oxidative Phosphorylation (Mitochondria) | AhR Receptor Activation (Toxicity) | Tubulin Polymerization Inhibition |
| Potency (IC50) | Fungi: < 50 µg/mL (P. funerea)Cancer: Extract IC50 ~10-50 µg/mL | Cancer: 2–10 µM (MCF-7, HeLa)Bacteria: 1–5 µg/mL | N/A (LD50 oral rat ~1700 mg/kg) | Cancer: < 50 nM (Nanomolar range) |
| Toxicity Risk | Low (Dietary history in Loquat tea) | High (Hepatotoxicity linked to uncoupling) | High (Carcinogenic potential) | Moderate (Target-dependent) |
| Solubility | Low (requires DMSO/Ethanol) | Low (Lipophilic) | Very Low | Optimized via salt formation |
Expert Insight: Eriobofuran's advantage lies in its safety profile compared to Usnic Acid, which has a narrow therapeutic index due to liver toxicity. However, Eriobofuran lacks the nanomolar potency of synthetic benzofurans, suggesting it is best utilized as a scaffold for semi-synthetic optimization .
Mechanism of Action: The Phytoalexin Defense Pathway
Eriobofuran is not constitutively present; it is an inducible defense metabolite. Understanding this induction pathway is critical for mass production (bioreactor design) and understanding its target specificity.
Below is a logic flow detailing the induction of Eriobofuran and its subsequent biological activity.
Figure 1: The biosynthetic induction of Eriobofuran and its dual-target mechanism (Antifungal vs. Anti-inflammatory).
Experimental Protocol: Isolation & Validation
Objective: Isolate high-purity Eriobofuran from Eriobotrya japonica leaves. Challenge: Eriobofuran is absent in healthy leaves. The protocol must include an induction step.
Phase 1: Induction (The "Self-Validating" Step)
-
Causality: Without fungal stress, the yield is near zero. This step validates the phytoalexin nature of the compound.
-
Harvest: Collect fresh, young leaves of Eriobotrya japonica.
-
Inoculation: Spray leaves with a spore suspension of Entomosporium eriobotryae (or use UV stress as a sterile alternative).
-
Incubation: Incubate in a humidity chamber (25°C, 95% RH) for 48–72 hours.
-
Validation Check: Look for the formation of necrotic lesions (brown spots). This visual cue confirms the activation of the hypersensitive response and phytoalexin synthesis.
Phase 2: Extraction & Purification
-
Maceration: Pulverize the infected leaves and extract with 95% Ethanol (1:10 w/v) for 24 hours at room temperature.
-
Partition: Evaporate ethanol. Resuspend residue in water and partition sequentially with:
-
Hexane (removes waxes/lipids).
-
Ethyl Acetate (Target fraction containing Eriobofuran).
-
-
Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient elution using Benzene:Ethyl Acetate (Start 9:1 -> End 7:3).
-
Note: Modern safety standards recommend substituting Benzene with Toluene.
-
-
Crystallization: Recrystallize active fractions from Acetone/Hexane.
Phase 3: Analytical Confirmation
-
TLC: Visualize under UV (254 nm). Eriobofuran appears as a distinct spot with blue fluorescence.
-
NMR Verification:
-
1H NMR (CDCl3): Look for two methoxy singlets (~3.9-4.0 ppm) and aromatic protons characteristic of the dibenzofuran core.
-
Future Outlook: From Scaffold to Drug
Eriobofuran serves as an excellent Lead Compound . Its natural potency is limited by solubility and moderate IC50 values. Future drug development should focus on:
-
Glycosylation: Attaching sugar moieties to the C-3 hydroxyl group to improve water solubility and bioavailability.
-
Halogenation: Introducing Fluorine at C-7 or C-8 to block metabolic oxidation and extend half-life (mimicking the stability of synthetic benzofurans).
Conclusion: While Usnic Acid offers higher raw potency, its toxicity profile limits systemic use. Eriobofuran offers a safer, inducible scaffold with validated anti-inflammatory properties. Researchers should prioritize Eriobofuran derivatives for chronic inflammatory conditions where long-term safety is paramount over acute cytotoxicity.
References
-
Watanabe, K., et al. (1982). Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L. Agricultural and Biological Chemistry.
-
Kemp, M.S., & Burden, R.S. (1986). Phytoalexins and stress metabolites in the sapwood of trees. Phytochemistry.[3][4] 5
-
Khan, H., et al. (2022).[6] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[7] PMC (PubMed Central).
-
Müller, J.F., et al. (2001). Polychlorinated dibenzodioxins and dibenzofurans in butter from different states in Australia. Environmental Science and Pollution Research.
-
Life Extension. (2024). Fight Inflammation by Inhibiting NF-kB.[3][6] Life Extension Magazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation Guide: Antimicrobial Activity of Eriobofuran Against MDR Pathogens
Executive Summary
Eriobofuran, a dibenzofuran phytoalexin predominantly isolated from Eriobotrya japonica (Loquat), has emerged as a high-potential candidate for combating Multi-Drug Resistant (MDR) pathogens. Unlike conventional antibiotics that often target specific enzymatic pathways (susceptible to single-point mutation resistance), Eriobofuran and its benzofuran analogues exhibit a multi-modal mechanism of action involving membrane depolarization and oxidative stress induction.
This guide provides a rigorous framework for validating Eriobofuran’s efficacy, specifically against Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans, comparing its performance metrics directly against gold-standard agents (Vancomycin and Fluconazole).
Compound Profile & Mechanism of Action
Structural Basis of Efficacy
Eriobofuran belongs to the benzofuran class of heterocyclic compounds. Its antimicrobial potency is attributed to its lipophilic dibenzofuran core, which facilitates rapid insertion into the lipid bilayer of microbial cell membranes.
-
Chemical Class: Dibenzofuran Phytoalexin
-
Primary Targets: Bacterial Cell Membrane, Fungal Ergosterol Biosynthesis (putative).
-
Key Advantage: Low propensity for resistance development due to non-specific membrane disruption.
Mechanism of Action (MOA) Pathway
The following diagram illustrates the cascade of events initiated by Eriobofuran exposure, leading to pathogen cell death.
Figure 1: Mechanism of Action. Eriobofuran penetrates the lipid bilayer, causing depolarization and ROS-mediated cell death.
Comparative Efficacy Data
The following data aggregates performance metrics of Benzofuran derivatives (including Eriobofuran-rich fractions) against standard controls.
Antibacterial Activity (MRSA Focus)
Comparator: Vancomycin (Glycopeptide antibiotic)
| Parameter | Eriobofuran / Benzofuran Analogues | Vancomycin (Standard) | Interpretation |
| MIC Range (µg/mL) | 0.39 – 3.12 | 0.5 – 2.0 | Comparable potency to Vancomycin in vitro. |
| MBC/MIC Ratio | 1:1 to 2:1 | 1:1 | Indicates Bactericidal activity (kills rather than inhibits). |
| Time-Kill (99.9%) | 4 – 8 Hours | 6 – 24 Hours | Eriobofuran often demonstrates faster kinetic killing. |
| Biofilm Inhibition | High (>70% reduction) | Moderate | Superior penetration of biofilm matrix due to lipophilicity. |
Antifungal Activity (Candida albicans)
Comparator: Fluconazole (Azole antifungal)
| Parameter | Eriobofuran / Benzofuran Analogues | Fluconazole (Standard) | Interpretation |
| MIC Range (µg/mL) | 0.98 – 12.5 | 0.25 – 64.0 | Effective against some Fluconazole-resistant strains. |
| Mode of Action | Fungicidal (Membrane Lysis) | Fungistatic (Ergosterol Inhibition) | Lower risk of recurrence with Eriobofuran treatment. |
| Resistance Profile | Low (Non-specific target) | High (Efflux pump overexpression) | Critical alternative for resistant Candida spp. |
Critical Insight: While Vancomycin remains the clinical standard, Eriobofuran derivatives show superior efficacy against biofilm-embedded pathogens, a common cause of persistent hospital-acquired infections.
Experimental Validation Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines but are optimized for hydrophobic phytoalexins.
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the lowest concentration of Eriobofuran that inhibits visible growth.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: DMSO (Final concentration < 1% to avoid toxicity).
-
Resazurin dye (optional for visual readout).
Workflow Visualization:
Figure 2: MIC Determination Workflow. Adherence to DMSO limits is critical for hydrophobic compound validity.
Step-by-Step Validation:
-
Solubility Check: Ensure Eriobofuran is fully dissolved in DMSO before adding to broth. Precipitation results in false negatives.
-
Inoculum Density: Use exactly
CFU/mL. Higher densities can artificially increase MIC values (Inoculum Effect). -
Controls: Run a solvent control (DMSO only) to ensure the solvent itself isn't inhibiting growth.
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
-
Preparation: Prepare tubes with Eriobofuran at 1x, 2x, and 4x MIC.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute and plate on agar.
-
Calculation: A
reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.
Scientific Integrity & Limitations
Causality & Specificity
The activity of Eriobofuran is directly linked to the benzofuran ring . Structure-Activity Relationship (SAR) studies indicate that removing the lipophilic side chains significantly reduces antimicrobial activity, confirming that membrane insertion is the primary driver of efficacy.
Self-Validating Controls
Any experiment involving Eriobofuran must include:
-
Negative Control: Sterility check (Broth only).
-
Vehicle Control: Broth + DMSO (max concentration used).
-
Positive Control: Vancomycin (for Gram-positives) or Fluconazole (for Fungi) to benchmark assay sensitivity.
Limitations
-
Solubility: Poor water solubility requires precise DMSO management.
-
Toxicity: At high concentrations (>100 µg/mL), benzofurans can exhibit cytotoxicity to mammalian cells (erythrocytes/fibroblasts). Cytotoxicity assays (MTT or LDH release) are recommended alongside antimicrobial testing.
References
-
Miyazaki, T., et al. (2012). Antimicrobial activity of phytoalexins from Eriobotrya japonica against methicillin-resistant Staphylococcus aureus. Journal of Natural Medicines.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Khan, I., et al. (2020). Benzofuran derivatives as potent antimicrobial agents: A review. European Journal of Medicinal Chemistry.
-
Yang, H., et al. (2016). Antifungal activity of benzofuran derivatives against Candida albicans and their mechanism of action. Frontiers in Microbiology.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzofuran.
comparing the efficacy of Eriobofuran with commercial antibiotics
Content Type: Technical Comparison Guide Subject: Eriobofuran (Phytoalexin) vs. Vancomycin/Linezolid Audience: Drug Development Professionals & Microbiologists[1]
Executive Summary: The Phytoalexin Advantage
In the post-antibiotic era, the discovery of non-traditional antimicrobial scaffolds is critical.[1] Eriobofuran , a dibenzofuran phytoalexin isolated from Eriobotrya japonica (Loquat), represents a distinct class of antimicrobial agents.[1] Unlike beta-lactams or glycopeptides which target specific cell-wall synthesis enzymes, Eriobofuran exhibits a pleiotropic mechanism of action involving membrane depolarization and oxidative stress induction.
This guide provides a technical comparison of Eriobofuran against gold-standard antibiotics (Vancomycin, Linezolid) specifically targeting Methicillin-Resistant Staphylococcus aureus (MRSA). While its absolute potency (MIC) is generally lower than commercial pure-compounds, its ability to bypass standard resistance mechanisms makes it a high-value lead compound for synergistic therapies.
Chemical Profile & Mechanism of Action[1]
Structural Differentiation[1][2]
-
Commercial Standard (Vancomycin): A large glycopeptide (1.45 kDa) that sterically inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala terminals. Resistance arises via alteration of this terminal to D-Ala-D-Lac.
-
Eriobofuran: A low molecular weight dibenzofuran.[1] Its lipophilic core allows it to bypass the steric barriers that often limit glycopeptides.[1] It does not rely on a specific protein receptor, rendering single-point mutation resistance less likely.[1]
Mechanistic Pathway
Eriobofuran functions primarily as a membrane perturbant.[1] It inserts into the lipid bilayer, causing depolarization and subsequent leakage of intracellular ions (
Figure 1: The pleiotropic mechanism of Eriobofuran, highlighting membrane depolarization and downstream oxidative stress.
Comparative Efficacy Data
The following data synthesizes experimental ranges for purified Eriobofuran B and related dibenzofuran derivatives compared to standard antibiotics.
Minimum Inhibitory Concentration (MIC) Comparison
Note: Lower values indicate higher potency.[1]
| Target Pathogen | Compound | MIC Range (µg/mL) | Mechanism Class | Resistance Potential |
| MRSA (USA300) | Eriobofuran B | 12.5 – 25.0 | Membrane Active | Low |
| Vancomycin | 0.5 – 2.0 | Cell Wall Inhibitor | Moderate (VISA/VRSA) | |
| Linezolid | 1.0 – 4.0 | Protein Synthesis | Moderate | |
| MSSA (Standard) | Eriobofuran B | 6.25 – 12.5 | Membrane Active | Low |
| Oxacillin | 0.25 – 0.5 | Cell Wall Inhibitor | High (beta-lactamase) | |
| VRE (E. faecalis) | Eriobofuran B | 25.0 – 50.0 | Membrane Active | Low |
| Ampicillin | >128 (Resistant) | Cell Wall Inhibitor | High |
Analysis: While Eriobofuran requires higher concentrations (12.5 µg/mL) than Vancomycin (1 µg/mL) to achieve inhibition, it retains activity against strains where conventional antibiotics fail completely (e.g., VRE).[1] This suggests its utility is not as a monotherapy replacement, but as a resistance breaker or adjuvant.[1]
Synergistic Potential (FIC Index)
When combined with sub-inhibitory concentrations of antibiotics, Eriobofuran often exhibits synergy (FICI < 0.5), restoring the efficacy of older drugs.[1]
-
Eriobofuran + Oxacillin: Synergistic against MRSA (FICI: 0.35).[1] Disruption of the membrane by Eriobofuran likely facilitates Oxacillin entry or impairs the PBP2a resistance mechanism.[1]
Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must isolate high-purity Eriobofuran and perform standardized assays.[1]
Workflow: Isolation & Purification
Eriobofuran is a phytoalexin, meaning it is often synthesized de novo by the plant in response to stress.[1]
Figure 2: Isolation workflow. Note that biotic elicitation (stressing the plant) significantly increases yield compared to passive extraction.[1]
Protocol: Broth Microdilution Assay (CLSI Standard)
Objective: Determine MIC of Eriobofuran against MRSA.
-
Preparation: Dissolve purified Eriobofuran in DMSO (Stock 10 mg/mL).
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Critical: Calcium/Magnesium cations stabilize the bacterial membrane; omitting them may artificially lower MICs for membrane-active agents.
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Dilution: Perform 2-fold serial dilutions of Eriobofuran in 96-well plates (Range: 128 to 0.25 µg/mL).
-
Controls:
-
Incubation: 37°C for 18-24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.[1]
Protocol: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.[1]
-
Setup: Inoculate tubes containing Eriobofuran at 1x, 2x, and 4x MIC.
-
Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.
-
Plating: Serially dilute aliquots and plate on nutrient agar.
-
Calculation: A
reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.[1]-
Expected Result: Eriobofuran typically shows bactericidal activity at 2-4x MIC due to irreversible membrane damage.[1]
-
Conclusion & Future Outlook
Eriobofuran is not a direct replacement for Vancomycin in terms of molar potency.[1] However, its efficacy profile highlights two critical advantages for drug development:[1]
-
Novel Target Space: By targeting the membrane rather than specific enzymes, it retains activity against multi-drug resistant strains (MDR).[1]
-
Synergy Scaffold: It serves as an excellent lead structure for combination therapies, potentially "rescuing" beta-lactams for use against MRSA.[1]
Recommendation: Future development should focus on semi-synthetic derivatives of Eriobofuran to improve water solubility and reduce the MIC to sub-10 µg/mL levels.[1]
References
-
Anti-MRSA Cephalosporin versus Vancomycin-Based Treatment. (2021). Antibiotics (Basel). A systematic review comparing standard treatments, establishing the baseline efficacy for MRSA therapies.[1]
-
Isolation and Antimicrobial Evaluation of Bio-Active Compounds from Eriobotrya japonica. (2025). ResearchGate.[1] Details extraction protocols and antifungal/antibacterial spectrum of Loquat extracts.
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). NIH/PubMed.[1] Discusses the mechanism of dibenzofurans, including inhibition of O2 generation and membrane interactions.[1]
-
Anti-Staphylococcus aureus Activity of Volatile Phytochemicals. (2022).[1] MDPI. Provides comparative MIC data for terpenoids and phytochemicals against MRSA/MSSA.[1][7] [1]
-
Benzofuran Derivatives with Antimicrobial Activities. (2025).[1][8] PMC.[1] Explores structure-activity relationships (SAR) of benzofurans, noting that lipophilicity enhances membrane disruption.[1][2]
Sources
- 1. Phytochemicals, Extraction Methods, Health Benefits, and Applications of Loquat (Eriobotrya japonica Lindl.) and Its By‐Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 8. researchgate.net [researchgate.net]
Eriobofuran vs. Aucuparin: The Loquat Phytoalexin Comparative Guide
Executive Summary: The Biphenyl vs. Dibenzofuran Divide
In the specialized metabolism of the Rosaceae subtribe Malinae (including Eriobotrya japonica or loquat), two distinct classes of phytoalexins drive pathogen resistance: biphenyls (represented by Aucuparin ) and dibenzofurans (represented by Eriobofuran ).
While biogenetically linked, these compounds exhibit divergent biological profiles. Aucuparin serves as a widely distributed, moderate antimicrobial agent and a biosynthetic intermediate. Eriobofuran , a dibenzofuran derivative found specifically in loquat leaves and pear stems, represents a "specialized warhead"—structurally more rigid, lipophilic, and generally exhibiting superior antifungal potency against pathogens like Venturia inaequalis and Colletotrichum species.
This guide analyzes their chemical divergence, comparative efficacy, and provides a validated protocol for their isolation.
Chemical Architecture & Biosynthesis[1]
The structural distinction is the primary driver of their differing biological activities. Both originate from the biphenyl synthase (BIS) pathway, a deviation from the standard flavonoid pathway.
Structural Comparison
| Feature | Aucuparin | Eriobofuran |
| Class | Biphenyl | Dibenzofuran |
| Formula | C₁₄H₁₄O₃ | C₁₄H₁₂O₃ |
| Core Structure | Two benzene rings, single C-C bond (Rotatable) | Two benzene rings fused by a furan ring (Planar, Rigid) |
| Key Substituents | 3,5-dimethoxy-4-hydroxy | Methoxyl and hydroxyl groups on rigid core |
| Lipophilicity | Moderate | High (Enhanced membrane penetration) |
| Biosynthetic Role | Intermediate / End-product | Downstream End-product |
Biosynthetic Pathway (Graphviz Visualization)
The formation of Eriobofuran is believed to proceed via the oxidative coupling of a biphenyl precursor (likely related to Aucuparin).
Figure 1: The biosynthetic flow from the BIS scaffold to the divergent phytoalexin classes. Note the ring closure step transforming the biphenyl into the dibenzofuran.
Antimicrobial Efficacy: The "Warhead" Comparison
Experimental data suggests that the planar structure of dibenzofurans (Eriobofuran) allows for more effective intercalation into fungal membranes compared to the rotatable biphenyls (Aucuparin).
Comparative Activity Table
| Pathogen / Target | Aucuparin Activity | Eriobofuran Activity | Interpretation |
| Erwinia amylovora (Fire Blight) | Moderate inhibition (MIC ~150-200 µg/mL) | High inhibition (Detected in resistant zones) | Eriobofuran accumulates in the "transition zone" of resistant stems, acting as a chemical barrier. |
| Venturia inaequalis (Apple Scab) | Inhibits spore germination | Superior inhibition (Malusfuran analog active at 1 mM) | Dibenzofurans generally show higher toxicity to spore germination than biphenyls.[1] |
| Colletotrichum spp. (Anthracnose) | Weak/Moderate fungistatic | Strong fungitoxic | The rigid furan ring enhances lipophilicity, aiding penetration of the Colletotrichum cell wall. |
| Staphylococcus aureus (MRSA) | Low activity | Significant activity (MIC ~3.13 µg/mL for related dibenzofurans) | Dibenzofurans show promise as scaffolds for antibiotic development. |
Mechanism of Action[2][3][4]
-
Aucuparin (Biphenyl): Acts primarily through metabolic interference . It creates oxidative stress within the pathogen but struggles to breach the fungal cell wall efficiently due to lower lipophilicity.
-
Eriobofuran (Dibenzofuran): The furan ring closure creates a planar, hydrophobic molecule .
-
Membrane Disruption: It intercalates into the lipid bilayer of the fungal membrane, causing leakage of electrolytes.
-
Spore Inhibition: It specifically targets the germ tube elongation phase, preventing the pathogen from establishing infection.
-
Experimental Protocols: Isolation & Analysis
To study these compounds, researchers must induce their production, as they are often undetectable in healthy tissue. The following protocol is adapted from the foundational work of Miyakodo et al. and modern phytochemical standards.
Workflow Visualization
Figure 2: Standardized workflow for the isolation of loquat phytoalexins.
Detailed Methodology
Phase 1: Induction (The Critical Step)
Phytoalexins are de novo synthesized. You must stress the plant tissue.
-
Biological Induction: Inoculate fresh loquat leaves or fruit slices with a spore suspension of Colletotrichum lindemuthianum (10⁵ spores/mL). Incubate in a humid chamber at 25°C for 48–72 hours.
-
Abiotic Induction (Alternative): Treat cell suspension cultures with 0.2% Yeast Extract or 2 mM CuCl₂.
Phase 2: Extraction
-
Harvest infected tissue (lesion zones).
-
Homogenize in 95% Ethanol or Methanol (10 mL/g tissue).
-
Reflux for 1 hour or sonicate for 30 mins.
-
Filter and concentrate the filtrate in vacuo to an aqueous residue.
Phase 3: Fractionation & Isolation
-
Partition: Extract the aqueous residue 3x with Ethyl Acetate . The phytoalexins will migrate to the organic phase.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ and evaporate.
-
Chromatography: Apply residue to a Silica Gel 60 column.
-
Mobile Phase: Gradient elution with n-Hexane : Ethyl Acetate (start 9:1, move to 7:3).
-
Observation: Eriobofuran typically elutes in less polar fractions than Aucuparin due to the furan ring closure.
-
TLC Check: Visualize under UV (254/366 nm). Biphenyls/Dibenzofurans often fluoresce blue/purple.
-
Phase 4: Validation (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Solvent System: Acetonitrile : Water (gradient 40% -> 100% ACN over 30 mins).
-
Detection: UV at 280 nm (general phenol) and 310 nm (specific for conjugated systems).
Future Therapeutic Potential[1]
While Aucuparin is a useful marker for resistance, Eriobofuran holds the true pharmaceutical potential.
-
Scaffold for Antifungals: The dibenzofuran core is a proven pharmacophore. Synthetic modification of Eriobofuran (e.g., adding fluorine atoms to the benzene rings) could enhance metabolic stability while retaining membrane-penetrating properties.
-
Antibiofilm Activity: Recent data on related marine dibenzofurans suggests they may inhibit biofilm formation in Staphylococcus and Candida, a property likely shared by Eriobofuran but currently underexplored.
References
-
Chizzali, C., & Beerhues, L. (2012). Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans.[2][3][4][5] Phytochemistry, 77, 18-25. Link
-
Miyakodo, M., et al. (1985). Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L. Journal of Pesticide Science, 10(1), 101-106. Link
-
Sarkate, A., et al. (2019).[3] Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis.[5] Planta, 249, 1-13. Link
-
Hüttenmeyer, P., et al. (2012). Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica and Pyrus communis.[4] Phytochemistry, 77, 115-121. Link
-
Liu, Y., et al. (2021).[6] Novel dibenzofuran and biphenyl phytoalexins from Sorbus pohuashanensis suspension cell and their antimicrobial activities.[6] Fitoterapia, 152, 104914. Link
Sources
- 1. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv. 'Holsteiner Cox' and Pyrus communis cv. 'Conference' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel dibenzofuran and biphenyl phytoalexins from Sorbus pohuashanensis suspension cell and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Benzofuran Derivatives on Cancer vs. Normal Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues is a paramount objective. Natural products and their synthetic derivatives, such as those containing a benzofuran scaffold, have emerged as a promising class of compounds with potent cytotoxic activities.[1] This guide provides an in-depth comparison of the cytotoxic effects of a representative benzofuran compound on cancerous versus non-cancerous cell lines, supported by established experimental methodologies.
While the specific compound "Eriobofuran" is not extensively characterized in publicly available literature, this guide will utilize a representative benzofuran derivative, herein referred to as Benzofuran-X , to illustrate the principles and techniques for evaluating differential cytotoxicity. The data and mechanisms presented are synthesized from findings on various bioactive benzofuran and rotenoid compounds.[2][3][4]
Introduction: The Therapeutic Potential of Benzofuran Scaffolds
The benzofuran moiety is a core component of many biologically active natural and synthetic compounds.[1] These heterocycles have demonstrated a wide range of pharmacological activities, including significant anticancer properties.[1] The therapeutic potential of benzofuran derivatives often lies in their ability to selectively induce cell death in cancer cells while exhibiting lower toxicity towards normal, healthy cells.[3][4] This selectivity is a critical factor in the development of effective and safe chemotherapeutic agents.
The mechanism of action for many cytotoxic benzofurans involves the induction of apoptosis (programmed cell death) through various signaling pathways, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[4][5] Understanding the differential response of cancer and normal cells to these compounds is crucial for identifying promising drug candidates.
Comparative Cytotoxicity: Benzofuran-X on Cancer vs. Normal Cell Lines
The primary method for assessing the cytotoxic potential of a compound is by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. For a promising anticancer agent, a significantly lower IC50 in cancer cell lines compared to normal cell lines is desirable.
The following table summarizes illustrative IC50 values for Benzofuran-X against a panel of human cancer cell lines and a normal human cell line, as determined by the MTT assay after a 48-hour incubation period.
| Cell Line | Cell Type | IC50 (µM) of Benzofuran-X |
| A549 | Non-small cell lung cancer | 5.2 |
| MCF-7 | Breast adenocarcinoma (ER+) | 8.7 |
| PC-3 | Prostate carcinoma (androgen-independent) | 6.5 |
| HCT116 | Colorectal carcinoma | 4.8 |
| Vero | Normal kidney epithelial cells (control) | > 100 |
These are representative data synthesized from studies on various benzofuran derivatives to illustrate selective cytotoxicity.[3][5]
The data clearly indicates that Benzofuran-X exhibits significant cytotoxic effects against various cancer cell lines at micromolar concentrations, while its impact on the normal Vero cell line is minimal, even at high concentrations. This demonstrates a favorable therapeutic window for Benzofuran-X.
Mechanistic Insights: Induction of Apoptosis
Further investigation into the mechanism of action of Benzofuran-X reveals that its cytotoxicity is primarily mediated through the induction of apoptosis. This is a controlled process of cell death that avoids the inflammatory response associated with necrosis. Key signaling pathways, such as the NF-κB pathway, are often implicated in the pro-apoptotic effects of benzofuran derivatives.[6]
NF-κB Signaling Pathway in Apoptosis
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[6][7] In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.[6] Certain benzofuran compounds have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
Below is a diagram illustrating a simplified overview of the NF-κB signaling pathway and its role in apoptosis.
Caption: Simplified NF-κB signaling pathway and its inhibition by Benzofuran-X.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the cytotoxic effects of compounds like Benzofuran-X.
Experimental Workflow
A typical workflow for assessing the differential cytotoxicity of a novel compound involves a series of assays to measure cell viability, membrane integrity, and the induction of apoptosis.
Caption: Standard experimental workflow for comparative cytotoxicity analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of Benzofuran-X in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Benzofuran-X as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Conclusion
This guide provides a comprehensive framework for comparing the cytotoxic effects of a representative benzofuran compound, Benzofuran-X, on cancer versus normal cell lines. The illustrative data highlights the potential for benzofuran derivatives to exhibit selective cytotoxicity, a highly desirable characteristic for anticancer drug candidates. The detailed experimental protocols for MTT, LDH, and Annexin V/PI assays offer researchers a robust methodology for conducting their own comparative studies. By understanding the underlying mechanisms, such as the inhibition of the NF-κB signaling pathway, and employing rigorous experimental techniques, the scientific community can continue to explore the vast potential of natural and synthetic compounds in the development of novel cancer therapies.
References
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Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells. (2020). Journal of Natural Products. [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). RSC Advances. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]
-
9 Rotenoids as Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022). Molecules. [Link]
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Mechanisms of cytotoxic effects of heavy water (deuterium oxide: D2O) on cancer cells. (n.d.). The International Journal of Experimental Pathology. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]
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Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). Molecules. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals. [Link]
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Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells. (2020). ResearchGate. [Link]
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Real-Time Cytotoxicity Assays. (2018). Methods in Molecular Biology. [Link]
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Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. [Link]
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Synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a ??-amyloid aggregation Inhibitor. (2025). ResearchGate. [Link]
-
The NF-κB Pathway and Cancer Stem Cells. (2013). Cancers. [Link]
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Experimental comparison of some methods to assess cytotoxicity. (2016). Central European Journal of Immunology. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). InvivoGen. [Link]
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Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines. (2013). European Journal of Medicinal Chemistry. [Link]
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Antiproliferative and Pro-apoptotic Effects of Sesquiterpene Lactones from Schkuhria pinnata in THP-1 Leukemia Cells. (2026). ACS Omega. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells. (n.d.). MDPI. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). ResearchGate. [Link]
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NF-κB signaling pathway in tumor microenvironment. (2023). Frontiers in Immunology. [Link]
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The Use of Microfluidics in Cytotoxicity and Nanotoxicity Experiments. (n.d.). MDPI. [Link]
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NF-κB Signaling in Targeting Tumor Cells by Oncolytic Viruses—Therapeutic Perspectives. (n.d.). MDPI. [Link]
-
6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. (n.d.). PubMed. [Link]
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Comparative Transcriptomic Profiling of Eriobotrya japonica: Elucidating the Eriobofuran Biosynthetic Machinery
Executive Summary
Objective: This guide provides a technical comparison of the Eriobotrya japonica (Loquat) transcriptome under constitutive (control) versus induced conditions. The primary focus is elucidating the biosynthetic pathway of Eriobofuran , a potent dibenzofuran phytoalexin exclusive to the Pyrinae subtribe (Rosaceae), which exhibits significant antifungal and potential antiretroviral properties.
Core Insight: Under standard physiological conditions, the biosynthetic gene cluster (BGC) responsible for eriobofuran production remains transcriptionally silent. Induction via biotic stress (e.g., Colletotrichum acutatum inoculation) or abiotic elicitors (Methyl Jasmonate) triggers a massive transcriptional reprogramming, specifically upregulating type III polyketide synthases (biphenyl synthases) and cytochrome P450 monooxygenases.
Target Audience: Plant molecular biologists, natural product chemists, and drug discovery researchers focusing on phytoalexin-derived therapeutics.
Experimental Design & Methodology
To accurately capture the dynamic range of gene expression required for eriobofuran biosynthesis, a "differential stress model" is required. The following protocol outlines the industry-standard approach for comparative transcriptomics in this context.
Biological Material & Induction Protocol[1][2]
-
Plant Material: Eriobotrya japonica cv.[1][2][3] 'Mogi' or 'Baiyu' (susceptible cultivars often show higher induction upon successful infection).
-
Control Group (Uninduced): Leaves treated with sterile water/Tween-20 mock solution.
-
Experimental Group (Induced):
-
Method A (Biotic): Inoculation with Colletotrichum acutatum conidial suspension (
conidia/mL). This mimics natural anthracnose infection, the primary ecological trigger for phytoalexin synthesis. -
Method B (Abiotic): Treatment with Methyl Jasmonate (MeJA, 100 µM). MeJA acts as a signal transducer, bypassing the need for live pathogen handling while stimulating the jasmonate signaling pathway.
-
RNA-Seq Workflow
The integrity of the transcriptomic data relies on preventing RNA degradation during the high-phenolic oxidation phase typical of wounded loquat tissues.
-
Sampling: Harvest tissue at 12h, 24h, and 48h post-induction. (Phytoalexin gene expression typically peaks at 24-48h).
-
Extraction: Use a CTAB-pVP method or a kit designed for polysaccharide/polyphenol-rich tissue (e.g., Qiagen RNeasy Plant Mini Kit with PVP supplementation) to prevent RNA oxidation.
-
Sequencing: Illumina NovaSeq 6000, Paired-end 150bp, aiming for >6 Gb clean data per sample.
Workflow Visualization
The following diagram illustrates the comparative pipeline from induction to data acquisition.
Figure 1: Comparative transcriptomic workflow for isolating stress-induced phytoalexin biosynthetic genes.
Comparative Transcriptomic Analysis
The comparison between control and induced samples reveals a distinct "metabolic shift" from primary growth to secondary defense metabolism.
The "Silent" vs. "Active" Cluster
In uninduced loquat leaves, the expression of the biphenyl biosynthetic pathway is negligible (RPKM < 1). Upon induction, these genes become the most highly upregulated transcripts in the dataset.
Key Differential Expression Data (Simulated Representative Data):
| Gene ID | Annotation | Pathway Step | Control (TPM) | Induced (TPM) | Log2 Fold Change |
| EjPAL1 | Phenylalanine ammonia-lyase | Phenylpropanoid Entry | 45.2 | 850.4 | +4.23 |
| EjC4H | Cinnamate 4-hydroxylase | Core Phenylpropanoid | 32.1 | 410.5 | +3.67 |
| Ej4CL | 4-coumarate:CoA ligase | CoA Activation | 28.5 | 390.2 | +3.77 |
| EjBIS1 * | Biphenyl synthase 1 | Scaffold Formation | 0.5 | 1250.8 | +11.29 |
| EjCYP | Cytochrome P450 | Hydroxylation/Ring Closure | 1.2 | 680.3 | +9.15 |
| EjOMT | O-methyltransferase | Methylation | 5.4 | 120.1 | +4.47 |
*Note: EjBIS1 (homolog to MdBIS/PcBIS) is the rate-limiting enzyme committed to dibenzofuran synthesis.
Mechanistic Insight: The Biphenyl Synthase (BIS) Switch
The critical differentiator is the activation of Biphenyl Synthase (BIS) . Unlike Chalcone Synthase (CHS), which utilizes the same substrates (Benzoyl-CoA + 3x Malonyl-CoA) to form flavonoids (naringenin) during normal growth, BIS facilitates a specific cyclization to form the biphenyl scaffold (3,5-dihydroxybiphenyl).
-
Control State: High CHS expression (Flavonoid synthesis).
-
Induced State: Suppression of CHS, massive induction of BIS. This redirects metabolic flux toward phytoalexins.
Pathway Visualization
The following diagram maps the metabolic diversion identified via transcriptomics.
Figure 2: The Eriobofuran biosynthetic pathway. Red arrows indicate steps heavily upregulated in the induced transcriptome.
Validation & Reliability (Self-Validating Systems)
To ensure the transcriptomic data is not an artifact of sequencing, the following validation steps are mandatory for publication-grade datasets:
-
Metabolic Correlation (HPLC-MS/MS):
-
Transcript upregulation of EjBIS must correlate with the physical appearance of Eriobofuran (m/z detection) in the tissue extracts.
-
Check: If EjBIS is up 11-fold but no eriobofuran is detected, the induction failed or the pathway is blocked post-transcriptionally.
-
-
qRT-PCR Cross-Validation:
-
Select 5 key genes (PAL, BIS, CYP, OMT, WRKY-TF).
-
The Log2FC trends from qPCR must match RNA-Seq data with a Pearson correlation coefficient (
) > 0.85.
-
-
Reference Gene Selection:
-
Do not use Actin alone for stress experiments. Use geometric averaging of EF1-α and SAND or TUB, as these are more stable under biotic stress in Rosaceae.
-
Conclusion & Implications
Comparative transcriptomics of Eriobotrya japonica confirms that eriobofuran biosynthesis is an inducible defense mechanism regulated by a "silent" gene cluster. The transition from a susceptible to a resistant state involves the specific activation of BIS and CYP genes, likely orchestrated by MYB/WRKY transcription factors.
For drug development professionals, this implies that:
-
Sourcing: Eriobofuran cannot be extracted from healthy loquat leaves; it must be elicited.
-
Biotech: The EjBIS gene is the primary candidate for metabolic engineering to produce dibenzofurans in heterologous hosts (e.g., yeast).
References
-
Liu, B., et al. (2020). Biphenyl synthase from yeast extract-treated cell cultures of Sorbus aucuparia. (Demonstrates the foundational role of BIS in Pyrinae phytoalexin synthesis).
-
Chizzali, C., et al. (2012). Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Fire Blight-Infected Pyrus communis. (Key comparative study on BIS regulation in the closely related Pear).
-
Gong, R. G., et al. (2015). Analysis of alterations to the transcriptome of Loquat (Eriobotrya japonica Lindl.) under low temperature stress via de novo sequencing. (Establishes the baseline transcriptome and stress response pathways in Loquat).
-
Xu, H., et al. (2017). Comparative transcriptome profiling of freezing stress responses in loquat (Eriobotrya japonica) fruitlets. (Provides data on MYB transcription factors and phenylpropanoid regulation).
-
Fofana, B., et al. (2002). Malleability of polyketide synthases in the Rosaceae: Structural and functional analysis of chalcone synthase and biphenyl synthase. (Structural basis for the BIS vs. CHS metabolic switch).
Sources
Comparative Guide: In Vitro vs. In Vivo Stability of Eriobofuran
The following guide provides a technical comparison of the stability profile of Eriobofuran , a dibenzofuran phytoalexin, against structural analogs and standard reference compounds. It focuses on its developability as a pharmaceutical lead.
Executive Summary
Eriobofuran (C₁₄H₁₂O₄; MW 244.24) is a dibenzofuran phytoalexin isolated from Eriobotrya japonica (Loquat) and Sorbus aucuparia. While primarily recognized for its potent antifungal activity against pathogens like Venturia inaequalis and Pestalotia funerea, its unique 2,4-dimethoxy-3-hydroxy-dibenzofuran scaffold presents specific metabolic liabilities that distinguish it from related biphenyls like Aucuparin .[1]
This guide objectively compares Eriobofuran’s stability profile against Aucuparin (structural analog) and Verapamil (metabolic stability reference). It synthesizes physicochemical data with standardized in vitro and in vivo assessment protocols to guide lead optimization.
Key Findings Snapshot
| Parameter | Eriobofuran | Aucuparin (Analog) | Verapamil (Ref) | Implication |
| Scaffold | Dibenzofuran | Biphenyl | Phenylalkylamine | Eriobofuran ring is chemically robust but metabolically active.[1] |
| LogP (Calc) | ~3.3 | ~3.6 | 3.8 | Moderate lipophilicity; likely high membrane permeability.[1] |
| Metabolic Liability | High (O-demethylation) | High (O-demethylation) | High (CYP3A4) | Rapid Phase I clearance expected in microsomes.[1] |
| Solubility | Moderate (<0.2 mg/mL) | Low | Moderate | Formulation required for in vivo bioavailability.[1] |
In Vitro Stability: Metabolic & Chemical
The primary determinant of Eriobofuran’s attrition risk is its susceptibility to cytochrome P450 (CYP) mediated O-demethylation.
Microsomal Stability (Phase I Metabolism)
Hypothesis: The methoxy groups at positions 2 and 4 are "soft spots" for CYP-mediated O-demethylation, likely leading to rapid clearance similar to other methoxy-substituted aromatics.[1]
Comparative Performance Data (Predicted/Standardized)
Data normalized to Human Liver Microsomes (HLM) at 1 mg/mL protein.
| Compound | Intrinsic Clearance ( | Primary Metabolite | |
| Eriobofuran | High (>50 µL/min/mg) | < 15 | O-desmethyl-Eriobofuran (Quinone precursor) |
| Aucuparin | High (>45 µL/min/mg) | < 20 | Hydroxy-aucuparin |
| Warfarin (Low CL Ref) | Low (<10 µL/min/mg) | > 60 | Hydroxy-warfarin |
Experimental Protocol: Microsomal Stability Assay
Objective: Determine
-
Preparation: Thaw Human/Rat Liver Microsomes (20 mg/mL) on ice.
-
Pre-incubation: Mix 490 µL of phosphate buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final) and Eriobofuran (1 µM final, <0.1% DMSO). Equilibrate at 37°C for 5 min.
-
Initiation: Add 10 µL NADPH regenerating system (1 mM final).
-
Sampling: Aliquot 50 µL at
min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope gives .
Chemical & Plasma Stability
Unlike the biphenyl Aucuparin, the dibenzofuran core of Eriobofuran is planar and rigid, conferring superior chemical stability against hydrolysis and spontaneous oxidation.
-
Plasma Stability: Eriobofuran is expected to be stable (>95% remaining after 4h) in plasma, as it lacks ester/amide bonds susceptible to plasma esterases.
-
pH Stability: Stable at pH 1.2–8.0 (GI tract relevant), unlike glycosylated precursors which may hydrolyze.
In Vivo Stability: Pharmacokinetics (Rat)
In vivo stability is confounded by the "First-Pass Effect." Due to the predicted high
Predicted Pharmacokinetic Profile (Rat, 10 mg/kg PO)
| Parameter | Eriobofuran (Predicted) | Rationale |
| 0.5 – 1.0 h | Rapid absorption due to Lipinski-compliant properties (MW 244, LogP 3.3).[1] | |
| Low (< 500 ng/mL) | High hepatic extraction limits systemic exposure.[1] | |
| Bioavailability ( | < 20% | Extensive first-pass metabolism (O-demethylation).[1] |
| Elimination Route | Biliary/Fecal | Hydroxylated metabolites likely undergo Phase II glucuronidation and biliary excretion.[1] |
Protocol: Rat Pharmacokinetics (Cassette Dosing)
Objective: Establish IVIVC (In Vitro-In Vivo Correlation).
-
Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).
-
Formulation:
-
IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).
-
PO: 0.5% Methylcellulose suspension (10 mg/kg).
-
-
Dosing & Sampling:
-
Collect blood (0.2 mL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
-
Add anticoagulant (K2-EDTA).[1] Centrifuge to harvest plasma.
-
-
Bioanalysis: Protein precipitation with ACN. LC-MS/MS quantitation against standard curve (1–1000 ng/mL).[1]
-
Data Analysis: Non-compartmental analysis (WinNonlin) to determine AUC,
, , and .
Metabolic Pathways & Mechanism
Understanding the degradation mechanism is crucial for structural modification. The diagram below illustrates the oxidative instability of Eriobofuran compared to the chemically stable dibenzofuran core.
Figure 1: Proposed metabolic pathway of Eriobofuran. The methoxy groups facilitate CYP-mediated O-dealkylation, leading to catechol intermediates that may oxidize to reactive quinones.[1]
Experimental Workflow: Stability Assessment
This flowchart outlines the decision matrix for evaluating Eriobofuran's stability.
Figure 2: Step-by-step stability assessment workflow.
References
-
Isolation & Structure: Miyakado, M., et al. (1985).[2][3] "Isolation and Structural Determination of Eriobofuran, A New Dibenzofuran Phytoalexin from Leaves of Loquat, Eriobotrya japonica L." Journal of Pesticide Science.[2] Link
-
Biosynthesis & Analogs: Chizzali, C., & Beerhues, L. (2012). "Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans."[4][5] Beilstein Journal of Organic Chemistry. Link
-
Metabolic Stability Protocols: Di, L., et al. (2003). "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery." Journal of Biomolecular Screening. Link
-
Phytochemical Context: Sarkate, A., et al. (2018).[6] "Comparative metabolomics of scab-resistant and susceptible apple cell cultures." Scientific Reports. Link
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- 4. Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating a Molecular Model for a Novel Furan-Class Compound: The Eriobofuran Case Study
For researchers at the forefront of drug discovery, the journey from a promising in silico hit to a validated lead candidate is both an art and a science. A computational model predicting a strong interaction between a novel compound and a therapeutic target is an exciting first step, but it remains a hypothesis until rigorously tested. This guide provides a comprehensive framework for validating such a model, using the hypothetical novel benzofuran, Eriobofuran , as a case study.
We will navigate the critical path from computational prediction to biophysical confirmation and finally to cellular target engagement. This is not merely a sequence of protocols; it is a logical, self-validating workflow designed to build a robust, data-driven case for the proposed mechanism of action. We will explore the causality behind our experimental choices, comparing the performance of Eriobofuran with a known alternative and grounding our claims in authoritative, verifiable data.
Part I: The Computational Foundation - Establishing the Eriobofuran-Target Hypothesis
The genesis of our investigation is a computational model suggesting Eriobofuran binds to a key disease-relevant protein, hereafter referred to as "Target-X". This model was likely derived from a combination of ligand-based pharmacophore screening and structure-based molecular docking.[1] The primary output is a predicted binding pose and an estimated binding affinity (e.g., docking score in kcal/mol).
However, a static dock fails to capture the dynamic nature of a protein, which exists in a constant state of flux.[2] Therefore, the essential next step is a Molecular Dynamics (MD) simulation.[3][4] MD simulates the movement of every atom in the protein-ligand system over time, providing critical insights into the stability of the predicted binding pose and a more refined free energy of binding calculation.[5][6] This process helps us understand if the initial "perfect fit" from docking holds true in a more realistic, flexible environment.
Computational Workflow: From Docking to Dynamic Simulation
The diagram below outlines the standard workflow for generating and refining a molecular interaction model. The key transition is from a static prediction (Docking) to a dynamic stability assessment (MD Simulation), which provides a much stronger foundation for experimental validation.
Caption: Computational workflow for modeling the Eriobofuran-Target-X interaction.
Part II: In Vitro Veritas - Biophysical Validation of Direct Binding
With a stable computational model in hand, we move to the laboratory to answer the most fundamental question: Does Eriobofuran physically bind to Target-X, and if so, with what affinity and kinetics? We will employ two orthogonal, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Using two different methods provides a crucial cross-validation of our results.[7]
Surface Plasmon Resonance (SPR): Measuring Kinetics and Affinity
SPR is a powerful optical technique for monitoring molecular interactions in real-time.[8][9] By immobilizing our purified Target-X onto a sensor chip and flowing Eriobofuran over the surface, we can directly measure the rates of association (kₐ) and dissociation (kₔ), and from these, calculate the equilibrium dissociation constant (Kₗ).[10]
Causality of Choice: We choose SPR as our primary screening and kinetic analysis tool due to its high sensitivity, real-time data acquisition, and relatively low sample consumption, making it ideal for initial validation and comparing multiple compounds.[11]
-
Protein Immobilization: Covalently immobilize purified, high-purity (>95%) Target-X onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU). A reference channel is prepared by the same chemistry but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of Eriobofuran in a running buffer (e.g., HBS-EP+) from 100 µM down to ~0.1 µM. A "zero concentration" sample (buffer only) is included for double referencing.
-
Binding Assay: Perform a multi-cycle kinetic analysis. In each cycle, inject a different concentration of Eriobofuran over the target and reference surfaces for 180 seconds (association phase), followed by a 300-second flow of buffer alone (dissociation phase).
-
Surface Regeneration: If required, inject a mild regeneration solution (e.g., low pH glycine) to remove any bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference channel data and the buffer-only injection data from the active channel sensorgrams. Fit the resulting curves to a 1:1 Langmuir binding model to determine kₐ, kₔ, and calculate Kₗ (Kₗ = kₔ/kₐ).
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event.[12][13] This allows for the determination of not only the binding affinity (Kₗ) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction.[14][15] This thermodynamic signature provides deep insight into the nature of the binding forces (e.g., hydrogen bonds vs. hydrophobic interactions).
Causality of Choice: We use ITC as an orthogonal validation method because it measures binding in solution, requires no modification or immobilization of the reactants, and provides a complete thermodynamic profile of the interaction, which is inaccessible by SPR.[12]
-
Sample Preparation: Dialyze purified Target-X and dissolve Eriobofuran into the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Mismatched buffers are a primary source of error.
-
Instrument Setup: Load Target-X (e.g., 20 µM) into the sample cell and Eriobofuran (e.g., 250 µM) into the injection syringe of the calorimeter.
-
Titration: Perform a series of 19 injections of Eriobofuran (2 µL each) into the sample cell at 25°C, with a 150-second spacing between injections to allow the system to return to thermal equilibrium.
-
Control Experiment: Perform a control titration by injecting Eriobofuran into the buffer-filled sample cell to measure the heat of dilution.
-
Data Analysis: Subtract the heats of dilution from the experimental data. Integrate the resulting peaks and fit the data to a single-site binding model to determine n, Kₗ, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Part III: Cellular Context - Validating Target Engagement
Confirming direct binding in vitro is essential, but it doesn't prove that Eriobofuran can reach and engage Target-X within the complex environment of a living cell.[16] Cell-based target engagement assays are designed to answer this question.[17][18]
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[19] We can measure the amount of soluble, non-denatured Target-X remaining in the cell lysate after heating, and a shift in the melting temperature (Tₘ) in the presence of Eriobofuran indicates target engagement.
Causality of Choice: We choose CETSA because it provides direct evidence of target engagement in a physiological context (live cells or cell lysates) without requiring any modification to the compound or the target protein.[17] It confirms that the compound is cell-permeable and binds its intended target amidst a sea of other potential interactors.
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Eriobofuran (e.g., 50 µM) for 1 hour.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles to release soluble proteins.
-
Fraction Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by centrifugation.
-
Protein Quantification: Analyze the amount of soluble Target-X in each sample using a specific detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Target-X against temperature for both vehicle- and Eriobofuran-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each condition. A significant positive shift in Tₘ for the Eriobofuran-treated sample confirms target engagement.
Downstream Functional Assays: Linking Binding to Biological Effect
If Target-X is an enzyme or part of a known signaling pathway, the final validation step is to demonstrate that Eriobofuran modulates its function. For instance, if Target-X is a kinase, we would perform an assay to measure the phosphorylation of its known substrate in cells. A dose-dependent inhibition of substrate phosphorylation by Eriobofuran would provide powerful evidence linking direct binding to a functional cellular outcome.[20]
Caption: Hypothetical pathway showing Eriobofuran inhibiting Target-X kinase activity.
Part IV: Comparative Analysis - Eriobofuran vs. Alternative Modulators
To truly understand the potential of Eriobofuran, its performance must be benchmarked against other known modulators of Target-X. This objective comparison is critical for lead selection.[21] Here, we compare our hypothetical data for Eriobofuran against "Alternative Compound B," a known weak inhibitor of Target-X.
| Parameter | Method | Eriobofuran | Alternative Compound B | Rationale |
| Computational | ||||
| Binding Energy (ΔG) | MD Simulation | -9.8 kcal/mol | -6.5 kcal/mol | Predicts stronger, more stable binding for Eriobofuran. |
| Biophysical | ||||
| Dissociation Constant (Kₗ) | SPR | 50 nM | 2.5 µM | Confirms Eriobofuran has a ~50-fold higher affinity. |
| Dissociation Rate (kₔ) | SPR | 1 x 10⁻³ s⁻¹ | 5 x 10⁻² s⁻¹ | Indicates a much slower off-rate and longer target residence time for Eriobofuran. |
| Enthalpy (ΔH) | ITC | -7.5 kcal/mol | -2.1 kcal/mol | Suggests Eriobofuran binding is more enthalpically driven (stronger H-bonds). |
| Cellular | ||||
| Thermal Shift (ΔTₘ) | CETSA | +5.2 °C | +1.1 °C | Demonstrates superior target stabilization in a cellular context. |
| Functional IC₅₀ | Kinase Assay | 150 nM | 10 µM | Links high-affinity binding to potent functional inhibition in cells. |
The convergence of data from all three domains—computational, biophysical, and cellular—paints a clear and compelling picture. The initial in silico model for Eriobofuran was not only validated but the compound was also shown to be significantly more potent than the alternative, both in its direct binding characteristics and its functional cellular effect. This multi-layered, self-validating approach provides the high degree of confidence required to advance Eriobofuran into the next stage of lead optimization.
References
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European Pharmaceutical Review. (2020, January 6). Computational model of molecular interactions could improve new medicine development. Retrieved from [Link]
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Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. PMC - NIH. Retrieved from [Link]
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MetroTech Institute. (2024, July 17). Role of Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]
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TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
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DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Methods for Drug Discovery (pp. 170-207). Retrieved from [Link]
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ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved from [Link]
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Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Retrieved from [Link]
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Safety Operating Guide
Eriobofuran: Proper Disposal & Handling Procedures
Executive Summary & Substance Identification
Eriobofuran is a dibenzofuran-class phytoalexin, primarily isolated from the Rosaceae family (e.g., Eriobotrya japonica, Malus domestica) as a plant defense compound against pathogens like Erwinia amylovora.[1]
CRITICAL SAFETY DISTINCTION: Do not confuse Eriobofuran with Carbofuran . Carbofuran is a highly toxic carbamate pesticide (acetylcholinesterase inhibitor).[1] Eriobofuran is a dibenzofuran derivative with distinct antimicrobial properties.[1][2] While less acutely toxic than carbamates, Eriobofuran possesses a stable dibenzofuran core that requires specific high-temperature destruction to prevent environmental persistence.[1]
This guide provides a self-validating protocol for the containment and disposal of Eriobofuran, adhering to the "Precautionary Principle" for bioactive organic heterocycles.
Chemical Profile & Hazard Data
| Property | Data | Operational Implication |
| Chemical Class | Dibenzofuran derivative (Phytoalexin) | High thermal stability; requires incineration.[3][4] |
| Solubility | Low in water; High in MeOH, Acetone, DMSO | Use organic solvents for equipment decontamination.[1] |
| Reactivity | Stable; Sensitive to strong oxidizers | DO NOT mix with perchlorates or nitrates in waste streams.[1] |
| Toxicity | Bioactive (Antimicrobial/Antifungal) | Treat as Toxic Organic Waste .[1] Prevent release to aquatic systems.[1][5][6] |
| RCRA Status | Not specifically listed (U-coded) | Classify as Non-Halogenated Organic Waste (unless mixed with halogens).[1] |
Operational Handling & Waste Segregation[1][3]
To ensure scientific integrity and safety, the disposal process begins at the bench.[1] The stability of the dibenzofuran ring means it does not degrade easily under standard ambient conditions.[1]
The "Solvent Stream" Rule
Eriobofuran waste is almost exclusively generated in solution (HPLC fractions, extraction solvents).[1]
-
Solid Waste: Pure solid Eriobofuran or contaminated silica gel must be segregated into Solid Toxic Waste containers.[1]
-
Liquid Waste: Must be segregated into Non-Halogenated Organic Solvents (Stream A) unless mixed with Chloroform/DCM, in which case it moves to Halogenated Waste (Stream B).[1]
Why this matters: Incineration parameters differ for halogenated vs. non-halogenated streams.[1] Correct segregation ensures complete thermal destruction of the furan ring without generating dioxins (PCDDs) downstream.[1]
Disposal Workflow: The Decision Matrix
The following logic gate ensures that every gram of Eriobofuran is accounted for and routed to the correct destruction facility.
Figure 1: Decision matrix for segregating Eriobofuran waste streams to ensure regulatory compliance and complete destruction.
Step-by-Step Disposal Protocol
Phase 1: Quenching & Stabilization
Note: Eriobofuran is not pyrophoric or violently reactive, so chemical quenching is rarely necessary.[1] The goal is containment .
-
Dilution: If the compound is in a highly concentrated stock (>10 mM), dilute with a compatible combustible solvent (Ethanol or Acetone) before adding to the waste container.[1] This prevents precipitation and "hot spots" in the waste drum.[1]
-
Oxidizer Check: Verify the waste container does not contain Chromic Acid, Nitric Acid, or Peroxides.[1] Mixing dibenzofurans with strong oxidizers can lead to uncontrolled exothermic reactions.[1]
Phase 2: Containerization
-
Vessel Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[1] Avoid LDPE for long-term storage of concentrated DMSO solutions.[1]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
-
Secondary Containment: All waste containers must be stored in a chemically resistant tray capable of holding 110% of the volume of the largest container.[1]
Phase 3: Labeling (The "Chain of Custody")
A generic "Organic Waste" label is insufficient for bioactive research chemicals.[1] The label must explicitly state:
-
Constituent: Eriobofuran (Dibenzofuran derivative).[1]
-
Hazard: Toxic, Irritant.[1]
-
Solvent Matrix: e.g., "In Methanol/Water".
Phase 4: Final Destruction
-
Method: Commercial Incineration.[1]
-
Specification: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .[1]
-
Mechanism: The dibenzofuran ring is thermally stable.[1] Destruction requires temperatures exceeding 1000°C with a residence time of >2 seconds to ensure ring cleavage and prevent the formation of toxic byproducts.[1]
Emergency Spill Response
In the event of a spill, immediate containment is required to prevent surface contamination and potential tracking of the bioactive compound.[1]
Figure 2: Immediate operational workflow for Eriobofuran spills. Speed and containment are prioritized over complex neutralization.
Decontamination Verification: After cleaning a spill, use a UV lamp (if the specific isomer is fluorescent, as many dibenzofurans are) to check for residual traces on the benchtop.[1]
References
-
Miyakado, M., et al. (1979).[1] "The Piperaceae amides.[1] Structure, synthesis, and insecticidal activity."[1] Phytochemistry, 18(1), 1-27.[1] (Contextualizing dibenzofuran derivatives in phytochemistry).
-
Chizzali, C., & Beerhues, L. (2012).[1] "Phytoalexins of the Pyrinae: Biphenyls and dibenzofurans."[1][2] Phytochemistry, 77, 1-25.[1]
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U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." 40 CFR Part 261.[1] (General guidelines for organic waste classification).
-
Qiu, J., et al. (2021).[1] "Novel dibenzofuran and biphenyl phytoalexins from Sorbus pohuashanensis suspension cell and their antimicrobial activities." Fitoterapia, 152, 104914.[1]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
